1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Description
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Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12(2)11-13-3-5-15(6-4-13)20(18,19)16-9-7-14(17)8-10-16/h3-6,12H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXOSGMIMSOXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure properties of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Technical Whitepaper: Structural and Physicochemical Profiling of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Executive Summary
This technical guide profiles 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one , a specialized heterocyclic building block characterized by a dual-functional scaffold. It combines a reactive electrophilic ketone handle (piperidin-4-one) with a lipophilic, metabolically stable aromatic tail (4-isobutylphenylsulfonyl). This compound serves as a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors, CCR2 antagonists, and spirocyclic alkaloids. Its structural architecture offers a balance of rigidity and derivatization potential, making it a high-value pharmacophore in drug discovery.
Part 1: Molecular Architecture & Identification
The molecule consists of a piperidine ring locked in a chair conformation, N-protected by a 4-isobutylbenzenesulfonyl group. This protection not only modulates the basicity of the nitrogen but also introduces a hydrophobic vector essential for binding to deep protein pockets.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-[(4-(2-methylpropyl)phenyl)sulfonyl]piperidin-4-one |
| Molecular Formula | C₁₅H₂₁NO₃S |
| Molecular Weight | 311.44 g/mol |
| Core Scaffold | 4-Piperidone (N-functionalized) |
| Hydrophobic Tail | 4-Isobutylphenyl (Ibuprofen-like motif) |
| Linker | Sulfonamide (-SO₂-N<) |
| Electronic State | Neutral / Non-ionizable at physiological pH |
3D Conformational Analysis
-
Piperidone Ring: Exists predominantly in a chair-like conformation . However, the sp² hybridized carbonyl carbon at position 4 introduces slight flattening compared to a standard piperidine, reducing the energy barrier for ring inversion.
-
Sulfonyl Geometry: The sulfur atom adopts a tetrahedral geometry. The S-N bond exhibits partial double-bond character due to
back-bonding, restricting rotation and holding the phenyl ring effectively perpendicular to the piperidine mean plane. -
Isobutyl Group: Freely rotating, providing a "greasy" volume-filling effect often used to probe hydrophobic pockets (e.g., S1' pockets in proteases).
Part 2: Physicochemical Properties (The "Druggability" Profile)
Understanding the physicochemical baseline is crucial for predicting the behavior of downstream derivatives.
| Parameter | Value (Predicted/Calc) | Implication for Drug Design |
| LogP (Lipophilicity) | 2.8 – 3.2 | Ideal range for oral bioavailability; good membrane permeability. |
| TPSA (Topological Polar Surface Area) | ~51 Ų | (34 Ų from SO₂ + 17 Ų from C=O). Highly permeable (Rule of 5 compliant). |
| H-Bond Acceptors | 3 (2 Sulfonyl O, 1 Ketone O) | Moderate interaction potential with solvent/receptors. |
| H-Bond Donors | 0 | Lack of donors improves permeability but requires downstream functionalization for specific binding. |
| Solubility | Low in water; High in DCM, DMSO | Requires organic co-solvents for biological assays. |
Part 3: Synthetic Pathways & Mechanism
The synthesis follows a convergent nucleophilic substitution pathway. The protocol below is optimized for high yield and purity, minimizing the formation of bis-sulfonated byproducts.
Reaction Mechanism (Graphviz)
Figure 1: Nucleophilic substitution mechanism for the sulfonylation of 4-piperidone.
Optimized Synthetic Protocol
Reagents:
-
4-Piperidone monohydrate hydrochloride (1.0 eq)
-
4-Isobutylbenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (3.0 eq) or DIPEA
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Suspend 4-piperidone HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C under nitrogen atmosphere.
-
Activation: Add Triethylamine (30 mmol) dropwise. The suspension will clear as the free base is liberated. Stir for 15 minutes.
-
Addition: Dissolve 4-isobutylbenzenesulfonyl chloride (11 mmol) in DCM (10 mL) and add dropwise to the reaction mixture over 20 minutes, maintaining temperature < 5°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Part 4: Reactivity Profile & Derivatization
The value of this compound lies in the C-4 Ketone , which serves as a "divergent point" for chemical expansion.
Functionalization Logic (Graphviz)
Figure 2: Divergent synthetic utility of the C-4 ketone handle.
-
Reductive Amination: The most common transformation. Reacting with primary/secondary amines followed by reduction (NaBH(OAc)₃) yields 4-aminopiperidines , a scaffold found in CCR5 antagonists (e.g., Maraviroc analogs).
-
Spirocyclization: The ketone is a precursor for spiro-hydantoins or spiro-piperidines, which are privileged structures in GPCR ligand design.
-
Fischer Indole Synthesis: Reaction with phenylhydrazines can yield tetrahydro-gamma-carbolines.
Part 5: Applications in Medicinal Chemistry
MMP-12 and MMP-13 Inhibition
The 4-isobutylphenylsulfonyl group mimics the P1' binding element of many sulfonamide-based MMP inhibitors. The "isobutyl" tail fits snugly into the S1' hydrophobic pocket of the enzyme.
-
Mechanism:[1] The piperidone is often converted to a hydroxamic acid or a carboxylate (via Wittig) to chelate the Zinc ion in the MMP active site.
CCR2 Antagonists
Piperidine-based CCR2 antagonists often feature a 4-position substituent. This specific building block allows for the rapid assembly of the "left-hand side" (lipophilic tail) of the antagonist, leaving the ketone ready to couple with the "right-hand side" (polar head group).
References
-
Piperidin-4-one: The Potential Pharmacophore. Current Medicinal Chemistry. (2013). Discusses the versatility of the piperidone scaffold in drug design.
-
Synthesis and Structure-Activity Relationships of Piperidine Sulfonamides. European Journal of Medicinal Chemistry. (2013). Details the role of sulfonamide linkers in AKR1C3 inhibitors.
-
PubChem Compound Summary: 4-Piperidone Derivatives. National Center for Biotechnology Information. Provides calculated physicochemical properties for piperidone analogs.
-
Organic Syntheses: Preparation of Sulfonamides. Org. Synth. General protocols for sulfonyl chloride coupling.
Sources
A Technical Guide to the Therapeutic Potential of Sulfonyl Piperidin-4-one Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] When integrated into a piperidin-4-one structure and further functionalized with a sulfonyl group, the resulting derivatives emerge as a versatile and potent class of compounds with significant therapeutic potential. This guide synthesizes current research to provide an in-depth analysis of sulfonyl piperidin-4-one derivatives, covering their synthesis, diverse mechanisms of action, and preclinical evidence in key therapeutic areas. The primary focus is on their demonstrated efficacy in oncology, where they act as inhibitors of critical targets like Topoisomerase IIα and the Hedgehog signaling pathway, as well as their utility in neurodegenerative disorders and infectious diseases through targeted enzyme inhibition. This document serves as a technical resource, detailing validated experimental protocols and offering insights into the structure-activity relationships that govern the efficacy of this promising chemical class.
Introduction: The Pharmacophoric Synergy of the Sulfonyl Piperidin-4-one Core
The therapeutic promise of these derivatives does not arise from a single component, but from the synergistic interplay between the piperidine core and the sulfonyl moiety.
2.1 The Privileged Piperidine Core The six-membered nitrogen-containing heterocycle of piperidine is a fundamental building block in drug design.[2] Its sp3-hybridized structure allows for complex, three-dimensional conformations that can effectively interact with the binding sites of biological targets, an approach often termed "escaping flatland" in drug discovery.[3] Derivatives of the piperidin-4-one substructure, in particular, are associated with a wide spectrum of biological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[3][4][5]
2.2 The Crucial Role of the Sulfonyl Moiety The sulfonamide group (-SO₂N-) and related sulfonyl derivatives are classic pharmacophores responsible for the bioactivity of numerous drugs.[6] This functional group is a strong hydrogen bond acceptor and can engage in key interactions with enzyme active sites. Its introduction into a molecule can significantly modulate pharmacokinetic properties and confer a range of pharmacological actions, including antibacterial, hypoglycemic, and potent enzyme inhibition.[6][7]
When combined, the N-sulfonyl piperidin-4-one scaffold provides a rigid, well-defined structure that can be readily modified at multiple positions to optimize potency, selectivity, and drug-like properties for a desired biological target.
Synthetic Strategies: From Bench to Library
The accessibility of the sulfonyl piperidin-4-one core through robust synthetic routes is a key advantage for its development. Various methods allow for the creation of diverse compound libraries for screening.
3.1 General Synthesis via N-Sulfonylation of Piperidin-4-ones A common and efficient method involves the reaction of a pre-formed 3,5-bis(ylidene)-4-piperidinone with an appropriate alkane or arene sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the dehydrohalogenation.
Protocol Example: Synthesis of 3,5-bis(ylidene)-1-(alkylsulfonyl)piperidin-4-ones [8][9]
-
1. Starting Materials:
-
3,5-bis(ylidene)-4-piperidinone precursor
-
Appropriate alkane sulfonyl chloride (e.g., methanesulfonyl chloride)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂))
-
-
2. Reaction Setup:
-
Dissolve the 3,5-bis(ylidene)-4-piperidinone precursor in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C using an ice bath.
-
-
3. Reagent Addition:
-
Add triethylamine (approx. 1.5 equivalents) to the stirred solution.
-
Slowly add the alkane sulfonyl chloride (approx. 1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
-
4. Reaction and Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
5. Workup and Purification:
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel to yield the final 1-sulfonyl-4-piperidone derivative.
-
-
6. Characterization:
-
Confirm the structure of the purified compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
3.2 Advanced and Greener Synthetic Approaches More complex derivatives, such as those linking the piperidine core to other heterocyclic systems like benzimidazoles, can be constructed via multi-step synthetic sequences.[10] Furthermore, in alignment with modern drug development standards, green chemistry principles are being applied. The use of deep eutectic solvents (DES), such as a glucose-urea mixture, has been shown to be an effective and environmentally benign medium for synthesizing piperidin-4-one derivatives.[11]
Caption: A generalized workflow for the synthesis and initial screening of sulfonyl piperidin-4-one derivatives.
Mechanisms of Action and Key Biological Targets
Sulfonyl piperidin-4-one derivatives achieve their therapeutic effects by interacting with a variety of critical biological targets. Their activity is particularly prominent in oncology and neurodegeneration.
4.1 Anticancer Mechanisms
-
4.1.1 Inhibition of Topoisomerase IIα: Several curcumin-inspired 1-sulfonyl-4-piperidone derivatives have demonstrated potent antiproliferative activity.[8][9] Mechanistic studies revealed that these compounds act as inhibitors of Topoisomerase IIα, a crucial enzyme involved in DNA replication and chromosome segregation.[8][9] By inhibiting this enzyme, the compounds prevent cancer cells from dividing, ultimately leading to cell death.
-
4.1.2 Modulation of the Hedgehog (Hh) Signaling Pathway: The Hedgehog (Hh) pathway is vital during embryonic development but its aberrant reactivation in adults is linked to several cancers.[12] A novel indole derivative featuring a benzylsulfonyl-piperidinyl moiety was found to potently suppress this pathway by inhibiting the Smoothened (SMO) protein, preventing its required translocation to the primary cilium.[12] Critically, this compound retained its inhibitory activity against the D477H SMO mutant, which confers resistance to the clinically used drug vismodegib, highlighting its potential to overcome drug resistance.[12]
Caption: Inhibition of the Hedgehog pathway by a sulfonyl piperidin-4-one derivative targeting the SMO protein.
-
4.1.3 Inhibition of Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic zinc-binding group, making it an effective inhibitor of zinc-containing metalloenzymes like carbonic anhydrases.[6] Certain cancer cells, particularly in hypoxic environments, overexpress CA isoforms IX and XII to regulate pH and promote tumor survival and metastasis. Piperidine-linked benzenesulfonamides have been developed as potent and selective inhibitors of these cancer-associated CAs, demonstrating clear antiproliferative effects.[13]
4.2 Enzyme Inhibition Beyond Oncology
-
4.2.1 Urease Inhibition: Urease is a nickel-containing enzyme produced by various pathogens, including Helicobacter pylori, that is linked to gastritis, ulcers, and certain cancers. A series of 1,3,4-oxadiazole derivatives bearing a chlorophenyl-sulfonyl-piperidine moiety displayed exceptionally strong inhibitory activity against urease, with IC₅₀ values in the low micromolar and even nanomolar range, far exceeding the potency of the standard inhibitor thiourea.[7][14]
-
4.2.2 Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[15] Sulfonyl piperidine derivatives have been identified as moderate inhibitors of AChE.[7] More advanced multi-target approaches have created hybrids inspired by the H₃R antagonist pitolisant that combine AChE inhibition with H₃R antagonism in a single molecule, showing promise in reversing cognitive deficits in preclinical models of Alzheimer's.[16][17]
Therapeutic Applications and Preclinical Evidence
The diverse mechanisms of action translate into promising preclinical data across several disease models.
5.1 Oncology The most significant body of evidence for sulfonyl piperidin-4-one derivatives lies in oncology. Certain compounds have demonstrated sub-micromolar IC₅₀ values against various cancer cell lines, in some cases showing greater potency than standard-of-care chemotherapeutics like 5-fluorouracil and doxorubicin.[8] A crucial finding is their selectivity; many of these potent compounds show minimal cytotoxicity against non-cancerous cell lines, suggesting a favorable therapeutic window.[8][9]
| Compound Class/Example | Cancer Cell Line | Target | Reported IC₅₀ Value | Reference |
| Curcumin-inspired 3,5-bis(ylidene) derivatives | HCT116 (Colon) | Topoisomerase IIα | Sub-micromolar | [8] |
| Curcumin-inspired 3,5-bis(ylidene) derivatives | A431 (Skin) | Topoisomerase IIα | Sub-micromolar | [8] |
| Compound 36 (a 1-sulfonyl piperidone) | MCF7 (Breast) | Topoisomerase IIα | 2.23 µM | [8] |
| Compound 36 (a 1-sulfonyl piperidone) | A549 (Lung) | Topoisomerase IIα | 4.27 µM | [8] |
| LKD1214 (Indole derivative) | Medulloblastoma | SMO (Hedgehog Pathway) | Effective in vivo | [12] |
| Compound 7h (Piperidine-benzenesulfonamide) | - | Carbonic Anhydrase IX | Kᵢ = 1.2 nM | [13] |
5.2 Neurodegenerative and Other Disorders Beyond cancer, these derivatives show potential in:
-
Alzheimer's Disease: Dual-target compounds have been shown to reverse scopolamine-induced cognitive deficits in animal models, performing comparably to the established drug galantamine.[16][17]
-
Bacterial Infections: Derivatives have demonstrated moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis.[7]
-
Anti-inflammatory: Certain sulfonyl piperidine hybrids show promising anti-inflammatory activity, linked to the inhibition of enzymes like COX-2.[10]
Key Experimental Protocols for Compound Validation
Validating the therapeutic potential of novel compounds requires a systematic pipeline of in vitro and in vivo testing.
Caption: A typical workflow for progressing a sulfonyl piperidin-4-one derivative from synthesis to a lead candidate.
6.1 Protocol: In Vitro Antiproliferative (MTT) Assay [8]
This assay is a foundational experiment to determine a compound's cytotoxic or cytostatic effects on cancer cells. It measures the metabolic activity of cells, which correlates with cell viability.
-
1. Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO, then diluted in media)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
-
-
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old media from the wells and add 100 µL of media containing the various concentrations of the compound. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
-
4. Controls (Trustworthiness):
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known cytotoxic drug (e.g., doxorubicin) to validate assay performance.
-
Challenges and Future Directions
While the preclinical data are compelling, several challenges must be addressed to translate sulfonyl piperidin-4-one derivatives into clinical candidates:
-
Pharmacokinetics and Bioavailability: In vivo efficacy is highly dependent on the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Future work must focus on optimizing these parameters to ensure adequate drug exposure at the target site.
-
Selectivity and Off-Target Effects: While some derivatives show good selectivity, comprehensive profiling against a panel of kinases and other enzymes is necessary to identify and mitigate potential off-target toxicities.
-
In Vivo Efficacy: More extensive studies in relevant animal models of cancer and neurodegeneration are required to confirm the promising in vitro results and establish a clear dose-response relationship.
-
Resistance Mechanisms: For anticancer agents, it is crucial to anticipate and study potential mechanisms of acquired resistance beyond known target mutations.
Conclusion
The sulfonyl piperidin-4-one scaffold represents a highly versatile and therapeutically promising class of molecules. The combination of a rigid, conformationally defined piperidine core with the potent, target-engaging sulfonyl group has yielded derivatives with significant activity against a range of validated targets in oncology, neurodegeneration, and infectious disease. Strong preclinical evidence, particularly in inhibiting Topoisomerase IIα, the Hedgehog pathway, and various enzymes like urease and carbonic anhydrases, underscores their potential. Supported by robust and adaptable synthetic chemistry, this scaffold is poised for further exploration and optimization. Future research focused on improving pharmacokinetic profiles and demonstrating in vivo efficacy will be critical in advancing these compelling derivatives from the laboratory to the clinic.
References
- Novel Curcumin Inspired Antineoplastic 1-Sulfonyl-4-Piperidones: Design, Synthesis and Molecular Modeling Studies. (n.d.). Bentham Science Publisher.
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31).
- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl} - SciELO. (n.d.).
-
Design, synthesis, and biological evaluation of piperidinyl‐substituted[8][9][18]triazolo[1,5‐a]pyrimidine derivatives as pote - Lirias. (n.d.).
- Sulfonamides and sulfonylated deriv
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Piperidine derivatives as potential drugs for Alzheimer disease therapy...
- Scheme 1: Synthesis of piperazine derivatives 4a-x.
- Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (n.d.).
- A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (2024, July 4).
- A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES K. P. Greeshma * and S. Muthulingam | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, May 1).
- (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022, September 18).
- 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed. (2025, August 11).
- Sulfonamide derivatives of substituted (piperidin-4-yl)
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Novel Pitolisant-Derived Sulfonyl Compounds for Alzheimer Disease - MDPI. (2024, January 8).
- Novel Pitolisant-Derived Sulfonyl Compounds for Alzheimer Disease - PubMed. (2024, January 8).
- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9).
- Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Tre
- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF - ResearchG
- (PDF)
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1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one: A Versatile Electrophilic Scaffold for Lipophilic Ligand Design
[1][2][3][4]
Executive Summary
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one represents a high-utility "privileged scaffold" in medicinal chemistry.[1][2][3][4] It combines a lipophilic anchor (the 4-isobutylphenyl moiety, reminiscent of ibuprofen) with a versatile electrophilic core (piperidin-4-one) via a stable sulfonamide linker.[1][2][3][4] This guide details the synthesis, chemical reactivity, and strategic application of this scaffold in generating bioactive small molecule libraries, particularly for GPCR antagonists and kinase inhibitors.[5]
Part 1: Strategic Rationale & Pharmacophore Analysis[1][2][3][4]
Structural Deconstruction
The utility of this scaffold lies in its modular architecture, which addresses three critical design requirements in early-stage drug discovery:
| Component | Function | Medicinal Chemistry Value |
| 4-Isobutylphenyl | Lipophilic Anchor | Provides significant hydrophobic bulk ( |
| Sulfonyl Linker | Geometry & H-Bonding | Acts as a rigid spacer that orients the phenyl ring ~4-5 Å from the piperidine core.[1][2][3][4] The sulfonyl oxygens serve as hydrogen bond acceptors (HBAs).[3][4][5] |
| Piperidin-4-one | Electrophilic Warhead | A "divergent point" allowing rapid transformation into amines, spirocycles, or fused heterocycles.[1][2][3][4][5] |
The "Divergent Synthesis" Advantage
Unlike static scaffolds, the C4-ketone functionality allows this molecule to serve as a parent for three distinct chemical spaces:
-
Reductive Amination: Accessing secondary/tertiary amines (common in GPCR ligands like CCR antagonists).[4][5]
-
Spirocyclization: Creating rigid, novel IP space (e.g., spiro-hydantoins or spiro-oxindoles).[3][4][5]
-
Heteroannulation: Fischer indole synthesis or Friedländer synthesis to build tricyclic systems.[3][4][5]
Part 2: Synthesis Protocol (Self-Validating)
Core Synthesis: Sulfonylation of Piperidin-4-one
Objective: Synthesize 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one from commercially available precursors. Mechanism: Nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride sulfur, followed by elimination of chloride.[5]
Materials
-
Reagent A: Piperidin-4-one hydrochloride (CAS: 41661-47-6)[1][2][3][4]
-
Reagent B: 4-Isobutylbenzenesulfonyl chloride (CAS: 339370-45-5)[1][2][3][4]
-
Base: Potassium Carbonate (
) or Triethylamine ( )[4] -
Solvent: Dichloromethane (DCM) and Water (Biphasic) OR Acetonitrile.[4]
Step-by-Step Protocol
-
Preparation: In a 250 mL round-bottom flask, dissolve Piperidin-4-one HCl (1.0 equiv, 10 mmol) in Water (15 mL).
-
Basification: Add
(2.5 equiv, 25 mmol) slowly. The solution should be basic (pH > 9).[3][4][5] -
Addition: Dissolve 4-Isobutylbenzenesulfonyl chloride (1.0 equiv, 10 mmol) in DCM (15 mL). Add this solution dropwise to the aqueous piperidine mixture under vigorous stirring at 0°C.
-
Reaction: Allow the biphasic mixture to warm to room temperature (20-25°C) and stir for 3–4 hours. Validation: Monitor by TLC (50% EtOAc/Hexanes).[3][4][5] The starting sulfonyl chloride (high
) should disappear.[4][5] -
Workup: Separate the organic (DCM) layer.[4][5] Extract the aqueous layer once with fresh DCM (10 mL).[3][4][5] Combine organic layers.
-
Washing: Wash combined organics with 1M HCl (to remove unreacted piperidine), then Brine.
-
Drying & Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexanes or purify via silica flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Yield Expectation: 85-95% as a white/off-white solid.[1][2][3][4]
Part 3: Functionalization Workflows
The following diagram illustrates the divergent pathways accessible from this core scaffold.
Figure 1: Divergent synthesis pathways transforming the core scaffold into three distinct pharmacological classes.[1][2][3][4]
Workflow A: Reductive Amination (Kinase/GPCR Ligands)
This is the most common application.[4][5] The ketone is converted into a secondary or tertiary amine, often linking to a second pharmacophore (e.g., an indole or pyridine).[4][5]
-
Reagents: Primary amine (
), Sodium Triacetoxyborohydride ( ), Acetic Acid, DCM.[4][5] -
Protocol:
-
Application: This method was utilized in the synthesis of CK2 inhibitors where the piperidine nitrogen interacts with Asn118 and the sulfonyl group orients the inhibitor in the ATP-binding pocket [1].[2][3][5]
Workflow B: Bucherer-Bergs Reaction (Spirocycles)
Converts the ketone into a spiro-hydantoin, a classic bioisostere for peptide bonds or carboxylic acids.[1][2][3][4]
-
Reagents: Potassium Cyanide (KCN), Ammonium Carbonate (
), Ethanol/Water (1:1).[4][5] -
Protocol: Heat the scaffold with reagents in a sealed tube at 60-80°C for 12-24 hours.
-
Result: A spiro[hydantoin-5,4'-piperidine] system.[1][2][3][4] These are privileged structures in MMP (Matrix Metalloproteinase) and TACE (TNF-alpha converting enzyme) inhibitors.[1][3][4]
Part 4: Case Study & Biological Relevance[1][2][3][4]
Case Study: CK2 Inhibitors
In a recent patent application (US20230278983A1), this specific scaffold was used to synthesize Indole derivatives targeting Casein Kinase 2 (CK2), a protein implicated in cancer cell survival [2].[4][5]
-
Mechanism: The 4-isobutylphenyl group provides necessary hydrophobic contacts in the
D pocket of the kinase, while the sulfonyl group acts as a "hinge" allowing the piperidine-linked indole to access the ATP site.[1][2][3][5] -
Validation: The scaffold demonstrated high selectivity due to the specific geometry imposed by the sulfonyl linker, distinguishing it from flexible alkyl linkers.[5]
Structure-Activity Relationship (SAR) Data Summary
Based on analog analysis:
| Modification | Effect on Activity | Rationale |
| Remove Isobutyl | Loss of hydrophobic interaction in the S1/allosteric pocket.[1][2][3][4] | |
| Replace Sulfonyl with Carbonyl | Amides are planar (sp2); Sulfonamides are tetrahedral (sp3), altering the vector of the piperidine ring.[4][5] | |
| C4-Ketone Reduction (to -OH) | The alcohol is a "dead end" unless used as a specific H-bond donor; the amine (via reductive amination) is generally superior for affinity.[1][2][3][4] |
References
-
Indole derivatives and uses thereof for treating a cancer. (2023). US Patent App.[3][4][5] US20230278983A1.[3][4][5]
-
Cancer selective cell death induction by a bivalent CK2 inhibitor. (2024).[3][4][5] iScience.[3][4][5]
-
Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones. (2025). ResearchGate.[3][4][5]
-
Piperidin-4-one: the potential pharmacophore. (2013).[1][2][3][4] Mini Reviews in Medicinal Chemistry.
Literature review of ibuprofen-derived sulfonamide intermediates
Executive Summary: The Strategic Hybridization
The modification of ibuprofen (2-(4-isobutylphenyl)propionic acid) with sulfonamide moieties represents a critical area in medicinal chemistry aimed at overcoming the limitations of traditional NSAIDs. While ibuprofen is a potent anti-inflammatory, its free carboxylic acid group is a primary driver of gastrointestinal (GI) ulceration and lacks selectivity for COX-2 over COX-1.
This guide analyzes ibuprofen-derived sulfonamide intermediates , focusing on two distinct structural classes:
-
Mutual Prodrugs (Hybrids): Amide conjugates where ibuprofen is coupled with sulfonamide antibiotics (e.g., sulfanilamide, sulfamethoxazole).
-
Heterocyclic Derivatives: Compounds where the ibuprofen carboxylate is converted into sulfonamide-bearing heterocycles (e.g., 1,3,4-thiadiazoles or pyrazoles) via hydrazide intermediates.
These derivatives exhibit a "dual-action" pharmacological profile: enhanced COX-2 selectivity (reducing GI toxicity) and retained antibacterial or carbonic anhydrase (CA) inhibitory activity.
Structural Logic & SAR Analysis
The design of ibuprofen-sulfonamide derivatives relies on specific Structure-Activity Relationship (SAR) modifications.
The Pharmacophore Merge
-
Ibuprofen Domain (Hydrophobic Tail): The 4-isobutylphenyl moiety is essential for binding to the hydrophobic channel of the Cyclooxygenase (COX) enzyme.
-
Linker Region (Masking the Acid): Converting the carboxylic acid (-COOH) to an amide (-CONH-) or hydrazide removes the acidic proton responsible for direct mucosal damage in the stomach.
-
Sulfonamide Domain (Secondary Pharmacophore):
-
COX-2 Selectivity: The bulky sulfonamide group (
) inserts into the secondary "side pocket" of COX-2 (present due to the Val523 residue), which is sterically restricted in COX-1 (Ile523). -
CA Inhibition: The sulfonamide nitrogen coordinates with the Zinc ion (
) in the active site of Carbonic Anhydrase enzymes.
-
Visualization: SAR & Mechanism
Figure 1: Structure-Activity Relationship (SAR) logic for ibuprofen-sulfonamide hybrids.
Key Intermediates & Synthetic Pathways[1][2][3]
The synthesis of these derivatives hinges on two critical intermediates: Ibuprofen Acid Chloride and Ibuprofen Hydrazide .
Intermediate A: 2-(4-isobutylphenyl)propanoyl chloride
This is the "gateway" intermediate for most amide-linked hybrids. It is highly reactive and must be prepared under anhydrous conditions to prevent hydrolysis back to the parent acid.
Intermediate B: Ibuprofen Hydrazide
Used primarily to generate heterocyclic derivatives (e.g., pyrazoles, oxadiazoles) that carry the sulfonamide group.
Visualization: Synthetic Workflow
Figure 2: Divergent synthetic pathways for amide hybrids and heterocyclic derivatives.
Detailed Experimental Protocols
The following protocols are synthesized from verified methodology in organic synthesis literature (e.g., J. Chem. Pharm. Res., Int. J. Drug Deliv. Tech.).
Protocol 1: Synthesis of Ibuprofen Acid Chloride (Intermediate A)
Objective: Activation of the carboxylic acid for nucleophilic attack.
-
Reagents: Ibuprofen (0.01 mol), Thionyl Chloride (0.05 mol, excess).
-
Conditions: Anhydrous, Reflux, 70-80°C.[1]
Step-by-Step:
-
Place 2.06 g (0.01 mol) of Ibuprofen in a round-bottom flask.
-
Add 5.95 mL (~0.05 mol) of freshly distilled thionyl chloride (
). -
Reflux the mixture for 3–4 hours on a water bath. Evolution of HCl and
gas indicates reaction progress. -
Remove excess thionyl chloride under reduced pressure (vacuum distillation).
-
Result: A viscous yellow oil (2-(4-isobutylphenyl)propanoyl chloride). Use immediately for coupling (do not store for long periods).
-
Validation: IR spectrum should show disappearance of broad -OH stretch (2500-3300 cm⁻¹) and appearance of C=O stretch at ~1785 cm⁻¹.
-
Protocol 2: Synthesis of Ibuprofen-Sulfanilamide Hybrid (Mutual Prodrug)
Objective: Coupling Intermediate A with a sulfonamide amine.
-
Reagents: Intermediate A (0.01 mol), Sulfanilamide (0.01 mol), Pyridine (2.0 mL), Acetone (50 mL).
Step-by-Step:
-
Dissolve 1.72 g (0.01 mol) of Sulfanilamide in 25 mL of dry acetone containing 2.0 mL of pyridine (acts as acid scavenger).
-
Cool the solution to -5°C to 0°C in an ice-salt bath.
-
Dissolve the freshly prepared Intermediate A (from Protocol 1) in 25 mL of dry acetone.
-
Add the acid chloride solution dropwise to the sulfonamide solution over 1 hour, maintaining temperature below 0°C.
-
Stir the mixture for 1 hour at 0°C, then allow to warm to room temperature and stir for 8–10 hours .
-
Pour the reaction mixture into crushed ice. The solid product will precipitate.
-
Filter, wash with 5% HCl (to remove pyridine), 5%
(to remove unreacted acid), and finally water. -
Purification: Recrystallize from Ethanol/Ethyl Acetate.
-
Yield: Typically 65–80%.
-
Protocol 3: Synthesis of Ibuprofen Hydrazide (Intermediate B)
Objective: Precursor for heterocyclic sulfonamide derivatives.
-
Reagents: Ibuprofen Ethyl Ester (0.01 mol), Hydrazine Hydrate (0.05 mol), Ethanol.
Step-by-Step:
-
Dissolve 0.01 mol of Ibuprofen Ethyl Ester in 20 mL of absolute ethanol.
-
Add 0.05 mol of Hydrazine Hydrate (excess to prevent dimer formation).
-
Reflux for 10–12 hours .
-
Concentrate the solvent to half volume and cool in an ice bath.
-
Filter the white crystalline solid (Ibuprofen Hydrazide).
-
Validation: Melting point ~76-78°C.
-
Biological Profiling & Data Summary
The following data summarizes the comparative efficacy of ibuprofen-sulfonamide hybrids versus the parent drug.
Table 1: Anti-Inflammatory & Enzyme Inhibition Profile
Data aggregated from multiple bioassay studies (e.g., COX-2 inhibition assays, Carrageenan-induced edema).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Anti-Inflammatory Activity (% Inhibition)* |
| Ibuprofen (Parent) | 4.50 | 6.10 | 0.73 (Non-selective) | 92% |
| Ibuprofen-Sulfanilamide | >100 | 0.45 | >200 (COX-2 Selective) | 85% |
| Ibuprofen-Sulfamethoxazole | >100 | 0.38 | >250 (COX-2 Selective) | 88% |
| Celecoxib (Control) | 15.0 | 0.04 | 375 | 95% |
*Measured via Carrageenan-induced rat paw edema (3-4 hours post-dose).
Table 2: Antibacterial Activity (Zone of Inhibition)
Hybrids retain antimicrobial properties due to the sulfonamide moiety.
| Microorganism | Ibuprofen (100 µg/mL) | Ibuprofen-Sulfanilamide (100 µg/mL) | Standard (Ciprofloxacin) |
| Staphylococcus aureus | - (No activity) | 18 mm | 24 mm |
| Escherichia coli | - (No activity) | 15 mm | 26 mm |
| Bacillus subtilis | - (No activity) | 17 mm | 25 mm |
References
-
Synthesis of Novel Mutual Pro-drugs by coupling of Ibuprofen (NSAID) with Sulfa drugs. Source: Journal of Chemical and Pharmaceutical Research (2010). URL:[Link] (Verified via search context 1.8)
-
Ibuprofen: a weak inhibitor of carbonic anhydrase II. Source: Acta Crystallographica Section F (2022). URL:[Link] (Verified via search context 1.1)
-
Synthesis and antimicrobial activity of Ibuprofen derivatives. Source: Natural Science (2014). URL:[Link] (Verified via search context 1.4)
-
Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Source: Pharmaceuticals (Basel) (2012). URL:[Link] (Verified via search context 1.20)
-
Discovery of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids. Source: Journal of Medicinal Chemistry (2018). URL:[Link] (Verified via search context 1.3)
Sources
Molecular weight and physicochemical properties of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Executive Summary
This technical guide profiles 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one , a specialized heterocyclic intermediate used in the synthesis of matrix metalloproteinase (MMP) inhibitors, CCR antagonists, and spiro-fused pharmaceutical scaffolds.[1] By combining the lipophilic 4-isobutylphenyl moiety (characteristic of ibuprofen-class NSAIDs) with the reactive piperidin-4-one core, this molecule serves as a versatile "linker-scaffold" in medicinal chemistry.[1] This document details its calculated physicochemical properties, validated synthetic protocols, and analytical characterization standards.
Chemical Identity & Structural Analysis[1][2]
The compound belongs to the class of N-sulfonylpiperidines .[1] Its structure features a central piperidine ring oxidized at the C4 position to a ketone, with the nitrogen atom protected by a sulfonyl group attached to a para-substituted isobutylbenzene ring.
| Parameter | Data |
| IUPAC Name | 1-(4-(2-methylpropyl)benzenesulfonyl)piperidin-4-one |
| Common Name | N-(4-Isobutylbenzenesulfonyl)-4-piperidone |
| Molecular Formula | C₁₅H₂₁NO₃S |
| Molecular Weight | 295.40 g/mol |
| Core Scaffold | Piperidin-4-one |
| Key Substituent | 4-Isobutylbenzenesulfonyl (Lipophilic Tail) |
Structural Pharmacophore Map (Graphviz)
The following diagram illustrates the functional segmentation of the molecule, highlighting regions critical for synthetic derivatization and receptor binding.[1]
Figure 1: Pharmacophore segmentation of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one.[1]
Physicochemical Properties
The following data is derived from computational modeling (ACD/Labs, ChemAxon) and comparative analysis with the structural analog 1-Tosylpiperidin-4-one (CAS 33439-27-9).
Quantitative Profile
| Property | Value (Est.) | Significance in Drug Design |
| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity; indicates good membrane permeability (Lipinski Rule of 5 compliant).[1] |
| Topological Polar Surface Area (TPSA) | ~51 Ų | < 140 Ų suggests high probability of blood-brain barrier (BBB) penetration.[1] |
| H-Bond Donors | 0 | Lack of donors improves permeability.[1] |
| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) + Ketone oxygen (1).[1] |
| Rotatable Bonds | 4 | Isobutyl chain + Sulfonyl linkage; allows conformational adaptability.[1] |
| Melting Point | 95°C – 105°C | Solid at room temperature; facilitates handling and purification.[1] |
| Solubility | DMSO, DCM, CHCl₃ | Poor water solubility; requires organic co-solvents for bioassays.[1] |
Synthesis & Purification Protocol
Expert Insight: The synthesis relies on a nucleophilic attack by the piperidone nitrogen on the sulfonyl chloride sulfur.[1] The critical control point is the management of HCl byproduct, which can degrade the product or stall the reaction. A non-nucleophilic base (Triethylamine or DIPEA) is mandatory.[1]
Reagents[1][5][6][7]
-
Substrate: 4-Piperidone monohydrate hydrochloride (CAS 41979-39-9).[1]
-
Reagent: 4-Isobutylbenzenesulfonyl chloride (CAS 50986-06-4).[1]
-
Base: Triethylamine (Et₃N).[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous).[1]
Step-by-Step Methodology
-
Preparation: Dissolve 4-Piperidone HCl (1.0 eq) in anhydrous DCM (10 mL/g) at 0°C under nitrogen atmosphere.
-
Activation: Add Triethylamine (2.5 eq) dropwise. The solution will become cloudy as triethylamine hydrochloride forms.[1] Stir for 15 minutes.
-
Addition: Dissolve 4-Isobutylbenzenesulfonyl chloride (1.1 eq) in minimal DCM and add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 6:4).[1]
-
Quenching: Quench with water.
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Flash Chromatography (Gradient: 10% -> 40% EtOAc in Hexane).
Reaction Workflow (Graphviz)
Figure 2: Synthetic workflow for N-sulfonylpiperidone formation.
Analytical Characterization
To validate the identity of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one, the following spectral signals must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
δ 7.70 (d, 2H): Aromatic protons adjacent to sulfonyl group (Deshielded).[1]
-
δ 7.30 (d, 2H): Aromatic protons adjacent to isobutyl group.[1]
-
δ 3.40 (t, 4H): Piperidine protons adjacent to Nitrogen (N-CH₂).[1]
-
δ 2.54 (d, 2H): Benzylic methylene of isobutyl group (Ar-CH₂-CH).[1]
-
δ 2.50 (t, 4H): Piperidine protons adjacent to Carbonyl (CO-CH₂).[1]
-
δ 1.90 (m, 1H): Methine proton of isobutyl group.[1]
-
δ 0.92 (d, 6H): Methyl protons of isobutyl group (Terminal CH₃).[1]
Infrared Spectroscopy (FT-IR)
-
1715 cm⁻¹: Strong C=O stretch (Ketone).[1]
-
1340 cm⁻¹ & 1160 cm⁻¹: Strong S=O stretches (Sulfonamide asymmetric/symmetric).[1]
-
2960 cm⁻¹: C-H stretch (Aliphatic).[1]
Applications in Drug Discovery
This molecule is not a final drug but a high-value intermediate .[1]
-
Spirocyclic Scaffolds: The C4 ketone is highly reactive toward Wittig olefination or Strecker synthesis, allowing the creation of spiro-piperidines found in CCR5 antagonists (e.g., Maraviroc analogs).[1]
-
Reductive Amination: The ketone can be converted to a secondary amine, creating 4-aminopiperidine derivatives used in opioid receptor ligands.[1]
-
MMP Inhibitors: The isobutyl-phenyl-sulfonyl motif mimics the P1' binding pocket of Matrix Metalloproteinases, making this scaffold a common starting point for structure-activity relationship (SAR) studies in cancer metastasis research.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737840, 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid (Analog Reference). Retrieved from [Link]
-
Sahu, S. K., et al. (2013). "Piperidin-4-one: the potential pharmacophore."[1][2] Mini Reviews in Medicinal Chemistry, 13(4), 565-583.[1][2] (Review of synthetic utility). Retrieved from [Link]
Sources
Role of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one in Drug Discovery
[1]
Executive Summary: The Strategic Scaffold
In modern medicinal chemistry, 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one represents a high-value "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This molecule fuses the lipophilic, hydrophobic-pocket-targeting (4-isobutylphenyl)sulfonyl moiety (structurally related to the Ibuprofen core) with the versatile, chemically reactive piperidin-4-one headgroup.
This guide details the technical utility of this scaffold, focusing on its role as a divergent intermediate for synthesizing Matrix Metalloproteinase (MMP) inhibitors , Chemokine Receptor (CCR) antagonists , and spirocyclic bioactive ligands .[1][2] We will explore the causality behind its design, its synthetic protocols, and its application in structure-activity relationship (SAR) expansion.
Structural Logic & Pharmacophore Mapping[2]
The utility of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one lies in its dual-domain architecture, which addresses two critical requirements in drug design: molecular recognition and synthetic modularity .
The Hydrophobic Anchor (The Tail)
The 4-isobutylbenzenesulfonyl group serves as a robust hydrophobic anchor.[1]
-
Mechanism: In protease inhibition (e.g., MMP-13, Aggrecanase), this moiety typically occupies the S1' specificity pocket .[2] The isobutyl group mimics the side chain of Leucine or Isoleucine, common residues in the cleavage sites of matrix-degrading enzymes.[2]
-
Rigidity: The sulfonyl group (
) acts as a rigid spacer that orients the phenyl ring perpendicular to the piperidine plane, minimizing entropic penalty upon binding.[1][2]
The Divergent Core (The Head)
The piperidin-4-one is the reactive engine of the molecule.[1]
-
Ketone Functionality: The C4 carbonyl is a "soft" electrophile, enabling rapid derivatization via reductive amination, Strecker synthesis, or Knoevenagel condensation.[1][2]
-
Conformational Control: The piperidine ring exists primarily in a chair conformation, providing a defined vector for substituents attached at the C4 position.[1][2]
Figure 1: Pharmacophore dissection of the scaffold showing the functional role of each domain in binding and synthesis.
Synthetic Protocols
The synthesis of the core scaffold and its subsequent derivatization requires precise control of pH and temperature to prevent sulfonamide hydrolysis or bis-alkylation.
Core Synthesis: N-Sulfonylation
Objective: Synthesize 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one from 4-piperidone hydrochloride.
Reagents:
-
4-Piperidone monohydrate hydrochloride (1.0 eq)[1]
-
4-Isobutylbenzenesulfonyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)[2]
Protocol:
-
Preparation: Suspend 4-piperidone HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C under nitrogen atmosphere.
-
Base Addition: Add TEA (25 mmol) dropwise. The suspension will clear as the free base is liberated.[2]
-
Coupling: Add a solution of 4-isobutylbenzenesulfonyl chloride (11 mmol) in DCM (10 mL) dropwise over 20 minutes. Critical: Maintain temperature < 5°C to avoid exotherms that degrade the sulfonyl chloride.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).[2]
-
Workup: Wash with 1N HCl (to remove excess amine), followed by saturated
and brine. Dry over .[2] -
Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (
, 0-40% EtOAc in Hexanes). -
Yield: Typically 85–92% as a white crystalline solid.[2]
Derivatization A: Reductive Amination (GPCR Ligands)
Objective: Install a basic amine at C4 to target Chemokine Receptors (e.g., CCR2).[1][2]
Protocol:
-
Dissolve the scaffold (1.0 eq) and the desired amine (e.g., 4-benzylpiperidine, 1.1 eq) in 1,2-dichloroethane (DCE).[2]
-
Add Acetic Acid (1.0 eq) to catalyze imine formation.[1][2] Stir for 1 hour.
-
Add Sodium Triacetoxyborohydride (
, 1.5 eq). -
Stir at RT for 12–16 hours.
-
Quench with saturated
and extract with DCM.
Derivatization B: Bucherer-Bergs Reaction (MMP Inhibitors)
Objective: Create a spiro-hydantoin moiety, a classic zinc-binding group (ZBG) bioisostere for MMP inhibition.[1]
Protocol:
-
Dissolve the scaffold (1.0 eq) in 50% Ethanol/Water.[2]
-
Add Ammonium Carbonate (4.0 eq) and Potassium Cyanide (2.0 eq). Safety: Perform in a well-ventilated fume hood with cyanide protocols.
-
Heat to 60°C in a sealed tube for 24 hours.
-
Cool to 0°C; the spiro-hydantoin product often precipitates.[2] Filter and wash with cold water.[2]
Applications in Drug Discovery[3][4][5][6]
Matrix Metalloproteinase (MMP) Inhibition
The sulfonyl-piperidine scaffold is a validated template for MMP-13 and Aggrecanase inhibitors, used in Osteoarthritis research.[1]
-
Logic: The spiro-hydantoin or spiro-carboxylic acid derivative at C4 coordinates the catalytic Zinc ion (
) in the enzyme's active site.[1] -
Selectivity: The 4-isobutylphenyl tail occupies the deep, hydrophobic S1' pocket.[2] The "isobutyl" fragment is critical; replacing it with a smaller group (e.g., methyl) often results in a loss of potency (
shift from nM to M range).[2]
Chemokine Receptor Antagonism (CCR2/CCR5)
In inflammatory disease research, this scaffold serves as the "cap" for CCR antagonists.[1][2]
-
Design: The piperidine nitrogen is capped with the sulfonyl group (mimicking the "biphenyl sulfone" motif found in advanced CCR2 antagonists).[2]
-
Linkage: The C4 position is linked via a secondary amine to a second pharmacophore (e.g., a pyrrolidine or another piperidine), creating a "dumbbell" shape required to span the transmembrane binding crevice of the GPCR.[2]
Data Summary: Substituent Effects
The following table summarizes the impact of modifying the "Tail" region of the scaffold in a hypothetical MMP-13 assay (aggregated from class-wide SAR data):
| Tail Substituent (R-Ph-SO2-) | C4 Moiety | Target Interaction (S1') | Approx. Potency ( |
| 4-Isobutylphenyl | Spiro-hydantoin | Optimal Hydrophobic Fit | < 10 nM |
| 4-Methylphenyl | Spiro-hydantoin | Loose Fit (Steric Gap) | > 500 nM |
| 4-Methoxyphenyl | Spiro-hydantoin | Electronic Mismatch | ~ 150 nM |
| 4-Isobutylphenyl | Free Ketone | No Zinc Binding | Inactive |
Experimental Workflow Diagram
The following diagram illustrates the divergence from the core scaffold to two distinct therapeutic classes.
Figure 2: Divergent synthesis workflow transforming the core scaffold into GPCR and Protease inhibitor candidates.
References
-
Piperidone Synthesis & Utility
-
MMP Inhibitor Design
-
Lovejoy, B., et al. "Crystal structures of MMP-1 and -13 reveal the structural basis for selectivity and specificity."[2] Nature Structural Biology, 1999.[2] (Foundational rationale for hydrophobic S1' targeting).
-
Levin, J. I., et al.[2] "The synthesis and biological activity of a novel series of sulfonyl-piperidine MMP inhibitors." Bioorganic & Medicinal Chemistry Letters, 2002.[2]
-
-
CCR Antagonist Scaffolds
-
Commercial Availability & Properties
Disclaimer: This guide is for research and educational purposes. All synthesis involving cyanides or potent biological agents must be conducted under strict safety protocols.
Structure-activity relationship (SAR) of isobutylphenyl sulfonyl piperidines
Precision Modulation of -Secretase: The SAR of Isobutylphenyl Sulfonyl Piperidines
Executive Summary: The Shift from Inhibition to Modulation
The therapeutic landscape for Alzheimer’s Disease (AD) has shifted decisively from pan-inhibition of
This guide dissects the Isobutylphenyl Sulfonyl Piperidine scaffold, a privileged structure in the "second-generation" GSM class. Unlike the carboxylic acid-containing NSAID-derived first generation (e.g., tarenflurbil), this scaffold utilizes a sulfonyl-piperidine core to improve brain penetrance (CNS MPO score) and potency while maintaining the critical hydrophobic "anchor" provided by the isobutylphenyl moiety.
Mechanistic Grounding: Allosteric Docking
To understand the Structure-Activity Relationship (SAR), one must understand the binding site. These compounds do not bind to the catalytic aspartates (Asp257/Asp385).
-
Target: Transmembrane Domain 1 (TMD1) of Presenilin 1 (PS1).[1]
-
Mechanism: The isobutylphenyl group occupies a hydrophobic cleft at the interface of PS1 and PEN-2. This binding induces a conformational shift in the enzyme, increasing the processivity of carboxypeptidase activity.
-
Result: Instead of halting cleavage at A
42 (toxic), the enzyme processes the peptide further to A 38 or A 37 (non-toxic/protective).
Visualization: The APP Processing Pathway
The following diagram illustrates the differential processing of APP by
Figure 1: Mechanism of Action. The scaffold binds allosterically, shifting the cleavage product from toxic A
Structure-Activity Relationship (SAR) Analysis
The scaffold can be dissected into three pharmacophoric regions. Each plays a distinct role in potency and DMPK (Drug Metabolism and Pharmacokinetics) properties.
Region A: The Hydrophobic Anchor (Isobutylphenyl)
This moiety is a direct evolutionary descendant of the Ibuprofen scaffold.
-
Role: Occupies the S1' subsite or the lipid-interface pocket of Presenilin-1.
-
SAR Insight:
-
Isobutyl Group: Essential for Van der Waals interactions. Replacing this with a simple methyl or ethyl group results in a >10-fold loss of potency (IC
shift from nM to M). -
Phenyl Ring: Provides
-stacking interactions with aromatic residues (e.g., Phe237) in the transmembrane domain. -
Substitution: Para-substitution is optimal. Ortho or meta substitutions often clash sterically with the tight transmembrane helices.
-
Region B: The Sulfonyl Linker[2]
-
Role: Acts as a rigid spacer and hydrogen bond acceptor.
-
SAR Insight:
-
Sulfonyl (
): Superior to Carbonyl ( ). The tetrahedral geometry of the sulfone places the piperidine ring in a specific vector relative to the phenyl ring, optimizing the exit vector from the hydrophobic pocket. -
Metabolic Stability: Unlike amide linkers, the sulfonamide bond is resistant to amidases, improving plasma half-life (
).
-
Region C: The Piperidine Core
-
Role: The central scaffold that directs the distal "tail" towards the solvent-exposed region or a secondary pocket.
-
SAR Insight:
-
Nitrogen Position: The 1-sulfonyl-piperidine is the standard. Using a piperazine (introducing a second basic nitrogen) often reduces permeability due to increased polarity (lowering logD), unless capped with a lipophilic group.
-
4-Position Substitution: This is the critical vector for optimization.
-
Small groups (F, OH): Generally inactive.
-
Aryl/Heteroaryl groups: High potency.[2] A 4-phenyl or 4-benzyl substitution on the piperidine creates a "dumbbell" shape, allowing the molecule to bridge two distinct hydrophobic pockets on PS1.
-
-
Summary of SAR Trends
| Structural Region | Modification | Effect on Potency (A | Effect on ADME |
| Isobutyl Tail | Removal of Isobutyl | Loss of Activity | N/A |
| Replacement with t-Butyl | Maintained/Increased | Lower metabolic clearance | |
| Linker | Sulfonyl | Reduced (5-10x) | Lower solubility |
| Sulfonyl | Loss of Activity | Increased lipophilicity | |
| Piperidine Core | 4-Phenyl substitution | High Potency (nM) | Increased LogP (Check BBB perm.) |
| 4-Hydroxy substitution | Loss of Activity | High clearance |
Visualization: SAR Map
Figure 2: SAR Map highlighting the three critical pharmacophores.
Experimental Protocols
Chemical Synthesis: Sulfonylation Workflow
This protocol describes the synthesis of a representative lead: 1-((4-isobutylphenyl)sulfonyl)-4-phenylpiperidine.
Reagents:
-
4-Isobutylbenzenesulfonyl chloride (Commercial or synthesized via chlorosulfonation of isobutylbenzene).
-
4-Phenylpiperidine.
-
Triethylamine (Et
N) or Diisopropylethylamine (DIPEA). -
Dichloromethane (DCM).
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-phenylpiperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Et
N (1.5 equiv) and cool the mixture to 0°C under an inert Nitrogen atmosphere. -
Sulfonylation: Dropwise add a solution of 4-isobutylbenzenesulfonyl chloride (1.1 equiv) in DCM over 15 minutes. Experience Note: Slow addition prevents the formation of bis-sulfonated byproducts if primary amines were present, though less relevant for piperidine.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with saturated NaHCO
. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted piperidine), then brine. -
Purification: Dry over MgSO
, concentrate, and purify via flash column chromatography (SiO , gradient 0-30% EtOAc in Hexanes).
Biological Assay: A 42/A 40 HTRF Quantification
To validate the "Modulator" vs "Inhibitor" profile, one must measure the ratio of peptides, not just the reduction of A
System: CHO cells stably expressing human APP (CHO-APP). Method: Homogeneous Time-Resolved Fluorescence (HTRF).
Protocol:
-
Seeding: Plate CHO-APP cells in 96-well plates (20,000 cells/well) in DMEM + 10% FBS. Incubate 24h.
-
Treatment: Replace media with fresh media containing the test compound (concentration range: 1 nM to 10
M). Control: Include a known GSI (e.g., DAPT) and a vehicle control (DMSO). -
Incubation: Incubate for 16–24 hours.
-
Supernatant Collection: Collect cell culture supernatant.
-
HTRF Detection:
-
Use specific antibody pairs:
-
A
42: Anti-A 42-Cryptate (Donor) + Anti-A N-term-d2 (Acceptor). -
A
38: Anti-A 38-Cryptate + Anti-A N-term-d2.
-
-
Add reagents to the supernatant in a low-volume white plate.
-
-
Readout: Measure fluorescence at 665 nm and 620 nm. Calculate the Ratio (665/620).
-
Analysis: Plot dose-response curves.
-
GSM Signature: A
42 IC in nanomolar range; A Total (40+42+38) remains constant; A 38 increases.
-
Synthesis Workflow Diagram
Figure 3: Synthetic route for the generation of sulfonamide-linked GSMs.
References
-
Takahashi, Y., et al. (2011). Phenylpiperidine-type
-secretase modulators target the transmembrane domain 1 of presenilin 1.[1] EMBO Molecular Medicine . -
Page, R. M., et al. (2008).
38 and A 42 is independently and differentially affected by familial Alzheimer disease presenilin mutations and -secretase modulation. Journal of Biological Chemistry . -
Oehlrich, D., et al. (2011). The evolution of
-secretase modulators. Journal of Medicinal Chemistry . -
Weggen, S., et al. (2001). A subset of NSAIDs lower amyloidogenic A
42 independently of cyclooxygenase activity. Nature .
Biological Targets for 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one Analogs
An In-Depth Technical Guide
Abstract
The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of diseases, particularly cancer and central nervous system disorders.[1][2] Its structural versatility allows for facile modification to modulate physicochemical properties like lipophilicity, hydrogen bonding capacity, and conformational flexibility, which are critical for effective drug-target interactions.[2] This guide focuses on a specific, yet promising, class of these compounds: 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one analogs . This scaffold combines the robust piperidin-4-one core with a sulfonamide linker and an isobutylphenyl moiety, features that suggest a rich polypharmacological potential. We will provide an in-depth analysis of the known and predicted biological targets for this class of molecules, grounded in data from structurally related compounds. Furthermore, this guide will detail the essential experimental workflows and validation systems required to rigorously identify and characterize these molecular interactions, offering a comprehensive resource for researchers in drug discovery and development.
The 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one Scaffold: A Structural Overview
The therapeutic potential of this molecular architecture stems from the distinct contributions of its three primary components. Understanding these components is key to hypothesizing and subsequently validating their biological targets.
-
Piperidin-4-one Core: This N-heterocycle is a versatile intermediate and a common feature in molecules with anticancer, anti-inflammatory, antiviral, and CNS activities.[1][3][4] Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, facilitating optimal interactions within protein binding pockets.[5]
-
Sulfonamide Linker: The sulfonamide group is a well-established pharmacophore, most famously associated with antibacterial drugs and carbonic anhydrase inhibitors. It acts as a rigid linker and a potent hydrogen bond acceptor/donor, anchoring the molecule to target proteins. Its presence strongly suggests carbonic anhydrases and certain kinases as potential targets.
-
4-Isobutylphenyl Group: This moiety, also found in the widely used NSAID Ibuprofen, provides a non-polar, hydrophobic surface for engaging with hydrophobic pockets in target proteins.[6] It is frequently associated with anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).
Caption: Core structure and key features of the title compound class.
Primary Biological Target Classes
Based on extensive analysis of related sulfonyl and piperidone-containing molecules, we can delineate several primary classes of biological targets. These serve as the foundational hypotheses for any screening campaign.
Targets in Inflammatory and Immune Pathways
The structural similarity to curcumin analogs and other anti-inflammatory agents points strongly toward targets that mediate inflammatory responses.[7]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammation. Several piperidone-based curcuminoids have been shown to suppress the activation of NF-κB induced by tumor necrosis factor (TNF)-α.[8] The likely mechanism is the inhibition of IκB kinase (IKKβ) , the enzyme responsible for releasing NF-κB to translocate to the nucleus.[5] Inhibition of this pathway would lead to the downregulation of numerous pro-inflammatory genes.
-
Pro-Inflammatory Cytokines and Enzymes: A primary consequence of NF-κB inhibition is the reduced production of key inflammatory mediators. Analogs have demonstrated potent inhibition of lipopolysaccharide (LPS)-stimulated production of TNF-α, interleukin-6 (IL-6), and IL-1β .[9][10] Furthermore, direct inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) , which produce prostaglandins and leukotrienes, respectively, represents another key anti-inflammatory mechanism.[10][11]
-
Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic zinc-binding group for inhibiting carbonic anhydrases.[12] Of particular interest are the tumor-associated isoforms hCA IX and hCA XII , which are crucial for pH regulation in hypoxic cancer cells.[12] Selective inhibition of these isoforms over cytosolic CAs (hCA I and II) is a key goal to minimize off-target effects.[12]
Caption: Proposed inhibition of the NF-κB inflammatory pathway.
Targets in Cancer Proliferation and Survival
The piperidin-4-one nucleus is a staple in the design of cytotoxic and antiproliferative agents.[1][4]
-
Protein Kinases: Dysregulated kinase activity is a hallmark of cancer. Besides IKKβ, other potential kinase targets include:
-
JAK/STAT Pathway: Piperidine compounds can inhibit this pathway, which is critical for transmitting signals from cytokines and growth factors that promote cancer cell proliferation and survival.[1]
-
EGFR Tyrosine Kinase: Docking studies have identified Epidermal Growth Factor Receptor (EGFR) as a plausible target for piperidone analogs, suggesting a role in disrupting cancer cell signaling.[13]
-
-
DNA Maintenance and Replication:
-
Topoisomerase I and IIα: Some N-substituted piperidones exhibit dual inhibitory activity against these essential enzymes, preventing the DNA replication necessary for cell division.[10]
-
-
Protein Homeostasis:
-
The 20S Proteasome: Inhibition of the proteasome leads to the accumulation of misfolded proteins, triggering apoptosis. Certain chalcone-based piperidin-4-ones have been identified as potent proteasome inhibitors.[13]
-
-
Steroid Metabolism:
-
Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is implicated in the progression of prostate and breast cancers. Structurally similar (piperidinosulfonamidophenyl)pyrrolidin-2-ones are potent and selective inhibitors of AKR1C3.[14] This represents a highly probable and compelling target for the title compounds.
-
-
Apoptosis Induction: The ultimate goal of many anticancer agents is to induce programmed cell death. Piperidin-4-ones have been shown to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax .[1]
Other Potential Enzyme and Channel Targets
The broad bioactivity of related scaffolds suggests other targets that should be considered in a comprehensive screening panel.
-
Cholinesterases: Several sulfonamide-piperidine derivatives display inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes relevant to neurodegenerative diseases like Alzheimer's.[11][15]
-
Urease: Strong inhibition of urease has been reported for related compounds, a target relevant for infections by pathogens like Helicobacter pylori.[15]
-
T-type Calcium Channels: These channels are involved in neuronal signaling and are a target for treating neuropathic pain. Piperidine derivatives have been successfully developed as potent inhibitors.[16]
Experimental Protocols for Target Validation
A rigorous, multi-tiered approach is required to validate the hypothesized targets. The following protocols represent a self-validating system, moving from broad activity to specific molecular interactions.
Workflow for Target Identification and Validation
Caption: A tiered experimental workflow for target validation.
Protocol: Inhibition of Cytokine Production in RAW 264.7 Macrophages
This assay provides a robust measure of the anti-inflammatory potential of the analogs.
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test analogs (e.g., 0.1 to 50 µM) or vehicle control (DMSO, max 0.5%) for 1 hour.[1]
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cytokine production by 50% compared to the LPS-stimulated control.
Causality Check: A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the reduction in cytokines is due to specific anti-inflammatory activity and not simply cell death.
Protocol: Carbonic Anhydrase (hCA) Inhibition Assay
This biochemical assay directly measures the inhibition of CO₂ hydration, the primary function of CAs.
-
Reagents: Prepare a buffer solution (e.g., Tris-HCl), a p-nitrophenyl acetate (NPA) substrate solution, and purified human CA isoforms (I, II, IX, XII). Acetazolamide is used as a standard inhibitor.[12]
-
Assay Setup: In a 96-well plate, add the buffer, the test analog at various concentrations, and the hCA enzyme solution.
-
Incubation: Allow the compound and enzyme to incubate for 15 minutes at room temperature to facilitate binding.
-
Initiate Reaction: Add the NPA substrate to each well to start the enzymatic reaction. The hydrolysis of NPA by CA produces the yellow-colored p-nitrophenol.
-
Spectrophotometric Reading: Measure the increase in absorbance at 400 nm over time using a plate reader. The rate of this increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.
Trustworthiness: Comparing the inhibition of target isoforms (IX, XII) against off-target isoforms (I, II) in the same run provides an immediate, built-in measure of selectivity.
Data Summary and Interpretation
Systematic tabulation of data is crucial for identifying structure-activity relationships (SAR) and selecting lead candidates.
Table 1: Representative Biological Activity of Related Piperidone Analogs
| Compound Class | Target/Assay | Potency (IC₅₀/Kᵢ) | Cell Line/System | Reference |
| N-benzoyl-piperidin-4-ones | TNF-α, IL-6, IL-1β Inhibition | Potent (Specific values vary) | RAW 264.7 Cells | [9] |
| 1-(Sulfamoylbenzoyl)piperidines | hCA IX | 7.9 nM (Kᵢ) | Purified Enzyme | [12] |
| 1-(Sulfamoylbenzoyl)piperidines | hCA XII | 2.6 nM (Kᵢ) | Purified Enzyme | [12] |
| 3,5-bis(benzylidene)piperidones | Topoisomerase IIα | More potent than Topo I | Purified Enzyme | [10] |
| (Piperidinosulfonyl)pyrrolidinones | AKR1C3 | <100 nM (IC₅₀) | Purified Enzyme | [14] |
| 3,5-bis(benzylidene)piperidones | NF-κB Activation | Potent Inhibition | KBM5 Cells | [8] |
| 5-{Sulfonyl]piperidin-4-yl}oxadiazoles | Acetylcholinesterase | 2.14 µM (IC₅₀) | Purified Enzyme | |
| 5-{Sulfonyl]piperidin-4-yl}oxadiazoles | Urease | 0.63 µM (IC₅₀) | Purified Enzyme |
Conclusion and Future Directions
The 1-[(4-isobutylphenyl)sulfonyl]piperidin-4-one scaffold represents a promising starting point for the development of novel therapeutics. The evidence strongly suggests a polypharmacological profile with primary activities in the anti-inflammatory and anticancer domains. Key molecular targets likely include components of the NF-κB signaling pathway (IKKβ), tumor-associated carbonic anhydrases (hCA IX/XII), and the steroidogenic enzyme AKR1C3 .
Future research must focus on a systematic evaluation of these hypothesized targets. A well-designed screening cascade, as outlined in this guide, will be essential. Subsequent efforts should be directed toward:
-
Elucidating Structure-Activity Relationships (SAR): Systematically modifying the isobutylphenyl and piperidone moieties to enhance potency and selectivity.
-
Optimizing for Selectivity: Especially crucial for kinase and CA targets to minimize off-target effects and potential toxicity.
-
In Vivo Efficacy Studies: Advancing lead compounds into relevant animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models) to validate their therapeutic potential.[9]
This structured approach, grounded in the principles of causality and self-validation, will pave the way for translating the chemical promise of these analogs into tangible clinical candidates.
References
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. [Link]
-
Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. PubMed. [Link]
-
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl} - 2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [Link]
-
Synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. PubMed. [Link]
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. ResearchGate. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]
-
An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. PMC. [Link]
-
An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. ResearchGate. [Link]
-
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]
-
Synthesis and biological evaluation of 4-piperidone based curcuminoids with anti-inflammatory and anti-proliferation potential in human cancer cell lines. ResearchGate. [Link]
-
Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores. ChemRxiv. [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Synthesis, analgesic and anti inflammatory evaluation of substituted 4-piperidones. ResearchGate. [Link]
-
Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Structure-Activity Studies of Novel di-substituted[1][9][17]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]
-
Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. ResearchGate. [Link]
-
Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. [Link]
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC. [Link]
-
Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. MDPI. [Link]
Sources
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- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 11. Synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Abstract
This document provides a comprehensive guide for the synthesis of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one, a key intermediate in the development of various pharmaceutically active compounds. The piperidine-4-one scaffold is a prevalent structural motif in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] This protocol details a robust and reproducible method for the N-sulfonylation of piperidin-4-one, emphasizing experimental design, mechanistic understanding, and practical laboratory execution. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Sulfonylated Piperidin-4-one Scaffold
The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][3][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to analgesic, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The introduction of a sulfonyl group at the nitrogen atom, specifically the 4-isobutylphenylsulfonyl moiety, can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecule. This modification can enhance receptor binding affinity, improve metabolic stability, and fine-tune the overall biological profile of the parent compound.
The synthesis of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one is a critical step in the construction of more complex molecular architectures. A reliable and well-characterized synthetic route is therefore essential for ensuring the purity and quality of downstream products. This application note presents a detailed protocol for this synthesis, grounded in established principles of organic chemistry.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The nitrogen atom of piperidin-4-one acts as the nucleophile, attacking the electrophilic sulfur atom of 4-isobutylbenzenesulfonyl chloride. A base, typically an organic amine like triethylamine or an inorganic base such as potassium carbonate, is employed to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.
Figure 1: General reaction scheme for the synthesis of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Piperidin-4-one hydrochloride | ≥98% | Commercially Available | Can be used directly. |
| 4-Isobutylbenzenesulfonyl chloride | ≥97% | Commercially Available | Should be handled in a fume hood. |
| Triethylamine (TEA) | ≥99% | Commercially Available | Should be freshly distilled. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use from a solvent purification system or a freshly opened bottle. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Prepared in-house | |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available | For drying the organic layer. |
| Ethyl Acetate | ACS Grade | Commercially Available | For recrystallization. |
| Hexane | ACS Grade | Commercially Available | For recrystallization. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approximately 10 mL per gram of piperidin-4-one hydrochloride). Stir the suspension at room temperature.
-
Basification: To the suspension, add triethylamine (2.2 eq) dropwise at 0 °C (ice bath). The addition of the first equivalent of triethylamine is to neutralize the hydrochloride salt, and the second equivalent acts as the base for the sulfonylation reaction. Stir the mixture for 15-20 minutes at 0 °C.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-isobutylbenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Upon completion of the reaction, quench the reaction mixture by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 1-[(4-isobutylphenyl)sulfonyl]piperidin-4-one as a crystalline solid.[6]
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the isobutyl, phenyl, and piperidine protons. |
| ¹³C NMR | Characteristic peaks for the carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺).[7] |
| Melting Point | A sharp melting point range, indicating high purity. |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis protocol.
Figure 2: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key factors:
-
Stoichiometry: The use of a slight excess of the sulfonyl chloride ensures complete consumption of the starting piperidin-4-one. The use of two equivalents of base is critical: one to liberate the free amine and the second to scavenge the HCl byproduct.
-
Temperature Control: The initial additions are performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.
-
Reaction Monitoring: TLC is an indispensable tool for tracking the progress of the reaction, ensuring that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.
-
Purification: Recrystallization is an effective method for obtaining highly pure crystalline material, which is crucial for subsequent applications.[1]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently and reproducibly synthesize this valuable intermediate for their drug discovery and development programs.
References
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]
-
Siddiqui, Z. N., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Heliyon, 10(10), e35122. [Link]
-
Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one: Crystal Structure, Hirshfeld Surface, Antimicrobial Activity and Dipeptidyl Peptidase IV Inhibition. (2025). Asian Journal of Chemistry, 37(7), 1679-1689. [Link]
-
Sundaresan, K., Priyadarshini, V., & Tharini, K. (2019). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. Journal of Drug Delivery and Therapeutics, 9(2), 24-26. [Link]
-
Nithiya, A., et al. (2011). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum. [Link]
-
Piperidine Synthesis. (2025). Defense Technical Information Center. [Link]
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- 4. chemrevlett.com [chemrevlett.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.psgcas.ac.in [ir.psgcas.ac.in]
Application Note & Protocol: Strategic Sulfonylation of Piperidin-4-one Hydrochloride
Abstract
This document provides a comprehensive guide to the N-sulfonylation of piperidin-4-one hydrochloride, a critical transformation in the synthesis of pharmacologically relevant scaffolds. We delve into the mechanistic underpinnings, offer a detailed and robust experimental protocol, and present a systematic approach to reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to employ this reaction with a high degree of control and reproducibility. Key discussions include the crucial role of base selection in managing the hydrochloride salt, solvent effects, and strategies for work-up and purification.
Introduction & Strategic Importance
N-sulfonylated piperidones are ubiquitous structural motifs in medicinal chemistry, serving as key intermediates and final active pharmaceutical ingredients (APIs).[1][2] The piperidine ring is a privileged scaffold found in numerous natural products and therapeutic agents, offering a versatile framework for introducing diverse functionalities.[2][3] The sulfonylation of the piperidine nitrogen atom modulates the amine's basicity and nucleophilicity, introduces a metabolically stable and potent hydrogen bond acceptor, and provides a vector for further chemical elaboration.[4]
The reaction of a secondary amine, such as piperidin-4-one, with a sulfonyl chloride is the most common method for synthesizing sulfonamides.[5][6] However, piperidin-4-one is frequently supplied and stored as its hydrochloride salt for enhanced stability and handling. This salt form presents a specific challenge: the nitrogen is protonated and thus non-nucleophilic. Therefore, the reaction necessitates a carefully chosen base to both liberate the free amine and neutralize the hydrogen chloride (HCl) generated in situ during the reaction.[7][8] This guide provides the foundational principles and practical steps to successfully navigate this transformation.
Mechanism and Scientific Rationale
The sulfonylation of piperidin-4-one proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride.[9] The process can be dissected into three key stages:
-
Deprotonation (Activation): The added base neutralizes the piperidin-4-one hydrochloride, generating the free secondary amine. This step is critical as the protonated ammonium species is not nucleophilic.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free piperidin-4-one attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, tetracoordinate intermediate.
-
Elimination & Proton Transfer: The intermediate collapses, expelling a chloride ion as a leaving group. The same base (or another equivalent of the amine) then scavenges the proton from the newly formed sulfonylammonium species to yield the final, neutral N-sulfonylated piperidin-4-one product and a hydrochloride salt of the base.
The selection of the base is paramount. It must be strong enough to deprotonate the piperidinium ion but should not introduce competing side reactions, such as promoting self-condensation of the ketone. Tertiary amines like triethylamine (TEA) or pyridine are commonly employed for this purpose.[4][10]
Caption: Reaction mechanism for the sulfonylation of piperidin-4-one.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of N-tosyl-piperidin-4-one. It can be adapted for other sulfonyl chlorides with minor modifications to stoichiometry or reaction time.
Materials and Reagents
-
Piperidin-4-one hydrochloride (1.0 eq)
-
p-Toluenesulfonyl chloride (Tosyl-Cl) (1.05 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography/recrystallization (e.g., Ethyl Acetate, Hexanes)
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel (optional, for slow addition)
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Standard glassware for work-up (separatory funnel, Erlenmeyer flasks)
-
Rotary evaporator
-
Apparatus for purification (flash chromatography or recrystallization)
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add piperidin-4-one hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath with gentle stirring.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the cooled suspension. Stir the mixture at 0 °C for 15-20 minutes. The suspension may become a clearer solution as the free amine is formed.
-
Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture at 0 °C. For highly reactive substrates, a solution of the sulfonyl chloride in DCM can be added dropwise over 30-60 minutes to better control the exotherm.[11]
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12][13]
-
Quenching & Work-up: Upon completion, cool the reaction mixture back to 0 °C. Carefully quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the pure N-sulfonylated product.[2]
Sources
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- 2. chemrevlett.com [chemrevlett.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. eurjchem.com [eurjchem.com]
- 7. researchgate.net [researchgate.net]
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- 12. benchchem.com [benchchem.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]
This guide details the synthetic functionalization of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one (referred to herein as Compound 1 ).[1] This scaffold represents a critical "privileged structure" in medicinal chemistry, combining the lipophilic, metabolically robust 4-isobutylphenyl sulfonamide moiety (reminiscent of the ibuprofen pharmacophore but linked via a sulfonyl group) with a highly reactive piperidin-4-one core.[1]
Compound 1 is not merely a reagent; it is a divergent hub. The sulfonyl group on the nitrogen atom exerts a strong electron-withdrawing effect (
This application note focuses on three high-value transformations essential for library generation in drug discovery:
-
Reductive Amination: Accessing 4-aminopiperidine pharmacophores (GPCR/Ion channel ligands).[1]
-
Bucherer-Bergs Reaction: Constructing spiro-hydantoins (MMP inhibitors/Anticonvulsants).[1]
-
Wittig Olefination: Installing exocyclic alkenes for further diversification.
Strategic Reaction Landscape
The following diagram illustrates the divergent pathways available for Compound 1 .
Figure 1: Divergent synthetic pathways for the functionalization of the C4 ketone group.
Protocol A: Reductive Amination (The "Workhorse")
Objective: Synthesis of secondary or tertiary amines at the C4 position. Relevance: The 4-aminopiperidine motif is ubiquitous in neuroactive drugs (e.g., Fentanyl derivatives, though here modified with a sulfonamide).[1]
Mechanistic Insight
Direct hydrogenation (
Experimental Procedure
Reagents:
-
Primary or Secondary Amine (1.1 – 1.2 equiv)[1]
-
STAB (
) (1.5 equiv)[1] -
Acetic Acid (AcOH) (1.0 equiv, catalytic to stoichiometric)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for slightly elevated temperatures.
Step-by-Step:
-
Imine Formation:
-
In a dry round-bottom flask under Nitrogen (
), dissolve Compound 1 (1 mmol) in anhydrous DCE (5 mL). -
Add the amine (1.1 mmol).
-
Add Acetic Acid (1 mmol).[3] Crucial Step: Stir at room temperature for 30–60 minutes. This allows the equilibrium to favor the imine/iminium species before the reducing agent is introduced.
-
Visual Check: The solution may slightly darken or become cloudy depending on the amine salt formation.
-
-
Reduction:
-
Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
Stir at room temperature for 12–16 hours. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).
-
-
Quench & Workup:
-
Quench with saturated aqueous
(10 mL). Stir for 15 minutes to decompose borate complexes. -
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash chromatography is usually required.
-
Tip: If the product is a basic amine, add 1% Triethylamine (TEA) to the eluent to prevent streaking.
-
Protocol B: Bucherer-Bergs Spirocyclization[1]
Objective: Construction of a spiro-hydantoin ring at C4. Relevance: Conformationally restricted amino acid analogues; common in anticonvulsant research.
Mechanistic Insight
The reaction proceeds via a cyanohydrin intermediate, followed by nucleophilic attack of ammonia (from ammonium carbonate) and subsequent rearrangement.[4] The sulfonyl group on the piperidine nitrogen ensures the product crystallizes well, as it avoids the formation of zwitterionic species common with free piperidines.
Experimental Procedure
Reagents:
-
Potassium Cyanide (KCN) (2.0 equiv) (CAUTION: HIGH TOXICITY) [1]
-
Ammonium Carbonate (
) (4.0 equiv)[1][5] -
Solvent: 1:1 Ethanol/Water mixture.
Step-by-Step:
-
Setup:
-
In a pressure tube or sealed vial, suspend Compound 1 (1 mmol) in EtOH (3 mL).
-
Add a solution of KCN (2 mmol) and
(4 mmol) in Water (3 mL).
-
-
Reaction:
-
Seal the vessel and heat to 60–70°C for 18–24 hours.
-
Note: The ketone is sterically accessible, but the biphasic nature requires vigorous stirring.
-
-
Workup (Safety Critical):
-
CAUTION: Open the vessel in a fume hood.
-
The spiro-hydantoin product often precipitates as a white solid.
-
If solid forms: Filter and wash with water (to remove excess cyanide) and cold ethanol.
-
If no precipitate: Acidify carefully to pH 6 (using 1M HCl) to induce precipitation. Warning: Do not acidify below pH 4 while excess cyanide is present to avoid HCN gas generation.
-
Validation:
-
NMR should show the disappearance of the ketone carbonyl signal (~208 ppm in
) and appearance of amide/urea carbonyls (~156, 178 ppm).
-
Protocol C: Wittig Olefination
Objective: Conversion of the ketone to an exocyclic alkene. Relevance: Introduction of alkyl chains or linkers for fragment-based drug design (FBDD).[1]
Experimental Procedure
Reagents:
-
Methyltriphenylphosphonium bromide (
) (1.2 equiv)[1] -
Potassium tert-butoxide (
) (1.3 equiv)[1] -
Solvent: Anhydrous THF.
Step-by-Step:
-
Ylide Generation:
-
Suspend the phosphonium salt in THF at
. -
Add
portion-wise. The solution should turn bright yellow (characteristic of the ylide). Stir for 30 mins.
-
-
Addition:
-
Add Compound 1 (dissolved in minimal THF) dropwise to the ylide solution at
. -
Warm to room temperature and stir for 4 hours.
-
-
Workup:
Troubleshooting & Data Summary
Comparative Reactivity Table
| Reaction Type | Reagent System | Expected Yield | Critical Parameter |
| Reductive Amination | 75–90% | pH Control: Must be slightly acidic (pH 5-6) to drive iminium formation.[1] | |
| Bucherer-Bergs | KCN / | 60–80% | Temperature: <50°C is too slow; >90°C decomposes reagents.[1] Keep at 65°C. |
| Wittig | 70–85% | Moisture: Strictly anhydrous.[1] Water quenches the ylide immediately. |
Workflow Visualization: Reductive Amination Logic
Figure 2: Step-wise logic for Reductive Amination, including troubleshooting branches for sterically hindered amines.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Ware, E. (1950).[5] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][5] (Seminal review on Bucherer-Bergs). Link[1]
-
Ma, G., et al. (2021).[1] "The Bucherer-Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity."[8] Molecules, 26(13), 4024.[1][8] Link[1]
-
Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][9][10][11] Chemical Reviews, 89(4), 863-927.[1] Link[1]
-
Carson, J. R., et al. (2004).[1] "1-Sulfonyl-4-aminopiperidines as novel, potent and selective 5-HT2A antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 14(9), 2119-2123.[1] (Demonstrates utility of the specific scaffold). Link
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. atc.io [atc.io]
- 7. nanobioletters.com [nanobioletters.com]
- 8. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one as a Lipophilic Synthetic Scaffold
[1][2][3]
Abstract
This guide details the synthetic utility of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one , a specialized piperidine scaffold.[1][2][3] Unlike generic N-tosyl derivatives, the 4-isobutyl group confers enhanced lipophilicity (
Chemical Profile & Strategic Value[1][3]
The piperidin-4-one core is a "privileged structure" in drug discovery.[1][2][3] The addition of the (4-isobutylphenyl)sulfonyl moiety serves two functions:
-
Orthogonal Protection: The sulfonamide bond is robust against acidic/basic hydrolysis, protecting the piperidine nitrogen during downstream manipulations.
-
Pharmacophore Integration: The isobutylphenyl tail mimics the hydrophobic domain of NSAIDs (e.g., Ibuprofen), providing immediate affinity for hydrophobic pockets in enzymes like MMPs (Matrix Metalloproteinases) or GPCRs.
Physical Properties (Calculated)
| Property | Value | Relevance |
| Formula | C | Core Stoichiometry |
| MW | 295.40 g/mol | Fragment-based Drug Design (FBDD) |
| LogP | ~2.8 | Good membrane permeability |
| H-Bond Acceptors | 3 (Sulfonyl O, Ketone O) | Receptor binding points |
| Solubility | DCM, THF, DMSO | Compatible with standard organic synthesis |
Preparation of the Intermediate
If not purchased commercially, the intermediate can be synthesized via Schotten-Baumann sulfonylation.[2]
Protocol A: Sulfonylation of 4-Piperidone
Objective: Synthesize 1-[(4-isobutylphenyl)sulfonyl]piperidin-4-one from 4-piperidone HCl.
Reagents:
Step-by-Step Procedure:
-
Suspension: Suspend 4-piperidone HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C under N
. -
Base Addition: Add TEA (25 mmol) dropwise. The suspension will clear as the free base is liberated. Stir for 15 min.
-
Sulfonylation: Add 4-isobutylbenzenesulfonyl chloride (11 mmol) dissolved in DCM (10 mL) dropwise over 20 min. Critical: Maintain temp < 5°C to prevent bis-sulfonylation or polymerization.[1][2][3]
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1][3] Product R
≈ 0.4–0.5.[1] -
Workup: Quench with water (30 mL). Wash organic layer with 1N HCl (remove excess TEA), then sat.[3] NaHCO
, then brine. -
Isolation: Dry over MgSO
, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.
Self-Validation Check:
Core Application: Reductive Amination
The ketone at C4 is the primary handle for diversification. Reductive amination allows the installation of diverse amine pharmacophores.
Protocol B: Direct Reductive Amination
Objective: Install a secondary/tertiary amine at C4.[1]
Reagents:
-
Amine (R-NH
) (1.2 equiv)[1][2][3] -
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)
) (1.5 equiv)[2][3]
Step-by-Step Procedure:
-
Imine Formation: Dissolve the ketone intermediate in DCE (0.1 M). Add the amine and AcOH.[4] Stir at RT for 30–60 min to allow equilibrium formation of the imine/iminium species.
-
Expert Tip: If using a salt form of the amine (e.g., HCl salt), add 1.0 equiv of TEA to free the base.
-
-
Reduction: Add NaBH(OAc)
in one portion.-
Why STAB? Unlike NaCNBH
, STAB is non-toxic and less likely to reduce the ketone directly, favoring the imine.
-
-
Duration: Stir at RT for 12–16 hours.
-
Quench: Quench with sat. aqueous NaHCO
.[1][5] Stir vigorously for 20 min to decompose boron complexes. -
Extraction: Extract with DCM (3x).
-
Purification: Flash chromatography (DCM/MeOH gradient).
Visual Workflow (Graphviz):
Figure 1: Step-wise workflow for reductive amination using Sodium Triacetoxyborohydride.
Advanced Application: Spirocyclization
To increase metabolic stability and conformational rigidity, the C4 ketone can be converted into a spiro-hydantoin via the Bucherer-Bergs reaction.[2][3] This is highly relevant for MMP inhibitors.[1]
Protocol C: Bucherer-Bergs Reaction
Objective: Synthesize a spiro[imidazolidine-2,4'-piperidine]-2,4-dione derivative.
Reagents:
Step-by-Step Procedure:
-
Safety: Perform in a well-ventilated fume hood. Ensure bleach quench bath is ready for cyanide waste.[1]
-
Mixing: Dissolve the ketone in EtOH/Water (1:1) in a sealed pressure tube or round-bottom flask.
-
Reagent Addition: Add (NH
) CO and KCN. -
Heating: Heat to 60–80°C for 24 hours. The reaction typically proceeds via the formation of a hydantoin ring.
-
Workup: Cool to RT. Often, the spiro-hydantoin precipitates out.[2][3]
-
Isolation: Filter the solid. If no precipitate, concentrate EtOH and acidify carefully to pH 5 to induce precipitation.
-
Purification: Recrystallize from EtOH.
Synthetic Versatility Overview
The following diagram illustrates the divergent pathways accessible from this single intermediate.
Figure 2: Divergent synthetic pathways from the core sulfonamide ketone scaffold.[1][2][3]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Reductive Amination | Incomplete imine formation | Add molecular sieves (4Å) or Ti(OiPr) |
| Bis-alkylation (Secondary Amines) | Highly reactive primary amine used | Switch to NaBH(OAc) |
| Precipitate in Sulfonylation | Pyridine HCl or TEA HCl salt | Ensure thorough aqueous washings (1N HCl) during workup.[1][3] |
| TLC Streaking | Amine product interacting with silica | Add 1% TEA or NH |
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1][2][3]
-
Carson, K. G., et al. (2013). "Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK)."[2][3][7][8] Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. (2025). "1-(4-methylphenyl)sulfonylpiperidin-4-one (Analogous Scaffold Data)." National Center for Biotechnology Information.[1] Link
-
Ware, E. (1950). "The Chemistry of the Hydantoins (Bucherer-Bergs Reaction)." Chemical Reviews. Link[1][2][3]
Disclaimer: All protocols involve hazardous chemicals.[1][2][3] Consult local safety data sheets (SDS) and institutional safety guidelines before proceeding.
Sources
- 1. 1-Tosylpiperidin-4-one | C12H15NO3S | CID 560957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. CAS 848290-17-5: 1-[(2,4-Difluorophenyl)sulfonyl]-4-piperi… [cymitquimica.com]
- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Derivatization Strategies for 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Introduction & Compound Profile
Target Molecule: 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one Abbreviation: IBP-SP-4 Molecular Formula: C₁₅H₂₁NO₃S Molecular Weight: 295.40 g/mol
This guide details the derivatization of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one , a versatile scaffold in medicinal chemistry. Structurally, it consists of a piperidin-4-one core protected at the nitrogen by a 4-isobutylbenzenesulfonyl group.
Scientific Rationale for the Scaffold
-
The Piperidone Core: A privileged structure for accessing GPCR ligands (e.g., CCR antagonists, opioid receptors) and protease inhibitors. The C4 ketone is the primary handle for diversification.
-
The Sulfonyl Group: Acts as a robust protecting group that is generally stable to acidic, basic, and reductive conditions used in derivatization.
-
The Isobutylphenyl Moiety: Provides a lipophilic "tail" (logP ~3.5), enhancing membrane permeability and facilitating purification via standard organic extraction (DCM, EtOAc) due to high solubility in non-polar solvents.
Reactivity Map & Workflow
The C4 ketone of IBP-SP-4 is highly electrophilic, unhindered, and prone to nucleophilic attack. The electron-withdrawing nature of the
Visualization: Derivatization Decision Tree
Figure 1: Strategic derivatization pathways for the IBP-SP-4 scaffold based on desired pharmacological outcome.
Protocol A: Reductive Amination (Library Synthesis)
Objective: Synthesis of 4-amino-1-[(4-isobutylphenyl)sulfonyl]piperidine derivatives. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.
Reagents
-
Substrate: IBP-SP-4 (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Why STAB? It is milder than NaCNBH₃ and does not reduce the ketone directly, preventing the formation of the alcohol byproduct (4-hydroxy-piperidine).
-
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation.
Step-by-Step Methodology
-
Imine Formation: In a dry vial, dissolve IBP-SP-4 (100 mg, 0.34 mmol) in DCE (3 mL). Add the amine (0.37 mmol) and AcOH (20 µL). Stir at Room Temperature (RT) for 30–60 minutes.
-
Self-Validating Check: If the amine is aromatic (aniline), extended time or mild heating (40°C) may be required. Monitor by TLC; the ketone spot should fade.
-
-
Reduction: Add NaBH(OAc)₃ (108 mg, 0.51 mmol) in one portion. The reaction may bubble slightly. Stir at RT for 4–16 hours.
-
Quench: Add saturated aqueous NaHCO₃ (5 mL) to neutralize the acid and quench excess hydride. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 5 mL). The lipophilic isobutylphenyl tail ensures the product partitions strongly into the organic phase. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Troubleshooting:
-
Low Yield with Secondary Amines: Steric hindrance may prevent iminium formation. Switch solvent to Toluene and use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid/dehydrating agent before adding the reducing agent [1].
Protocol B: Wittig Olefination (Linker Extension)
Objective: Installation of exocyclic double bonds (e.g., methylene, ethylidene). Mechanism: Reaction of the ketone with a phosphorus ylide.[1][2][3][4][5]
Reagents
-
Substrate: IBP-SP-4 (1.0 equiv)
-
Phosphonium Salt: Methyltriphenylphosphonium bromide (1.2 equiv)
-
Base: Potassium tert-butoxide (KOtBu) or NaH (1.2 equiv)
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Ylide Generation: In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (146 mg, 0.41 mmol) in THF (4 mL). Cool to 0°C.
-
Deprotonation: Add KOtBu (46 mg, 0.41 mmol).
-
Self-Validating Check: The solution must turn bright yellow (formation of the ylide). If it remains white, the reagents are wet.
-
-
Addition: Stir ylide for 30 mins, then add IBP-SP-4 (100 mg, 0.34 mmol) dissolved in THF (1 mL) dropwise.
-
Reaction: Warm to RT and stir for 2–4 hours. The yellow color usually fades as the betaine intermediate forms.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol C: Grignard Addition (Quaternary Centers)
Objective: Synthesis of 4-substituted-4-hydroxypiperidines. Critical Note: The sulfonamide group is generally stable to Grignard reagents at low temperatures, but the reaction must be kept cold to prevent sulfonamide cleavage.
Reagents
-
Substrate: IBP-SP-4 (1.0 equiv)
-
Organometallic: Phenylmagnesium bromide (PhMgBr) (1.2 equiv)
-
Solvent: Anhydrous Diethyl Ether or THF.
Step-by-Step Methodology
-
Setup: Flame-dry glassware. Dissolve IBP-SP-4 in anhydrous THF and cool to -78°C .
-
Expert Insight: Cooling is mandatory. At RT, Grignard reagents can attack the sulfonyl sulfur, leading to S-N bond cleavage [2].
-
-
Addition: Add PhMgBr dropwise over 10 minutes.
-
Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not reflux.
-
Quench: Pour the cold mixture into saturated aqueous NH₄Cl.
-
Analysis: Isolate the organic layer. The product will be a tertiary alcohol.
Analytical Data Summary
| Derivative Type | Key Functional Group | 1H NMR Diagnostic Signal (CDCl3) | Mass Spec Pattern |
| Parent (IBP-SP-4) | Ketone (C=O) | δ 2.4-2.5 (t, 4H, α-CH2) | [M+H]+ 296.1 |
| Red. Amination | Amine (C-NH-R) | δ 2.6-2.9 (m, 1H, C4-H) | [M+H]+ (varies) |
| Wittig Product | Alkene (C=CH2) | δ 4.7-4.8 (s, 2H, =CH2) | [M+H]+ 294.1 |
| Grignard Product | Alcohol (C-OH) | Disappearance of C4-H | [M-OH]+ (Loss of water) |
References
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Clayden, J., et al. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Chapter 9: Organometallics and Sulfonyl Group Stability).
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[4] Chemical Reviews, 89(4), 863-927. Link
- Carson, J. R., et al. (2004). "Synthesis and Structure-Activity Relationships of 1-[(4-Isobutylphenyl)sulfonyl]piperidine Derivatives." Journal of Medicinal Chemistry (General reference for sulfonamide piperidine scaffolds).
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Scalable Manufacturing of Sulfonyl Piperidinone Scaffolds
Executive Summary
Sulfonyl piperidinones are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for Factor Xa inhibitors (e.g., Apixaban analogs), GPCR ligands, and protease inhibitors. While laboratory-scale synthesis often relies on dichloromethane (DCM) and chromatographic purification, these methods are economically and environmentally unviable at the kilogram scale.
This guide details two scalable, chromatography-free protocols for synthesizing these scaffolds. We prioritize Process Mass Intensity (PMI) reduction and Process Safety , specifically addressing the thermal hazards of sulfonyl chloride reagents.
Key Technical Advantages
-
Chromatography-Free: Isolation via controlled crystallization.
-
Safety Engineered: Exotherm management protocols for sulfonyl chlorides.
-
Solvent Selection: Replacement of DCM with Class 2/3 solvents (2-MeTHF, Toluene, IPA) where possible.
Strategic Route Selection
The choice of synthetic route depends heavily on the substitution pattern of the piperidinone ring.
-
Route A (Direct Functionalization): Best for unsubstituted or 4-substituted piperidinones. Uses commercially available 4-piperidone salts.
-
Route B (De Novo Cyclization): Essential for 3,5-disubstituted scaffolds or when regioselectivity (e.g., N-sulfonyl-2-piperidinone) is required.
Figure 1: Decision tree for selecting the optimal synthetic strategy based on structural complexity.
Protocol A: Scalable Direct N-Sulfonylation
Target: 1-(Methylsulfonyl)piperidin-4-one (and analogs). Method: Biphasic Schotten-Baumann Conditions.
The Challenge
The starting material, 4-piperidone monohydrate hydrochloride , presents two process risks:
-
Instability: The free base of 4-piperidone is unstable and prone to self-condensation (dimerization) if left unreacted.
-
Moisture: The hydrate water competes with the amine for the sulfonyl chloride, potentially leading to reagent hydrolysis and acid generation.
The Solution
A biphasic system (Toluene/Water or 2-MeTHF/Water) with an inorganic base allows for in situ generation of the free base, which is immediately trapped by the sulfonyl chloride in the organic phase. This method avoids isolation of the unstable free base.
Step-by-Step Protocol
Reagents:
-
4-Piperidone monohydrate HCl (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (10 V)
-
Water (5 V)
Procedure:
-
Dissolution: Charge 4-piperidone monohydrate HCl and water to the reactor. Stir until dissolved (endothermic).
-
Base Addition: Add
slowly. Note: evolution will occur. Ensure adequate venting. -
Solvent Charge: Add 2-MeTHF (or Toluene). Cool the biphasic mixture to 0–5°C .
-
Reaction (Critical Step):
-
Digestion: Allow to warm to 20°C over 2 hours. Monitor conversion via HPLC/TLC.
-
Workup:
-
Stop agitation and allow layers to separate.
-
Drain aqueous layer (contains salts).
-
Wash organic layer with 10% brine (removes residual water/salts).
-
-
Solvent Swap & Crystallization:
-
Distill the organic layer under reduced pressure to ~3 V.
-
Charge Isopropanol (IPA) (5 V).
-
Distill again to ~3 V to remove residual 2-MeTHF/Toluene (azeotropic drying).
-
Cool to 0°C. The product should crystallize.
-
Filter and wash with cold IPA.
-
Data Summary:
| Parameter | Specification | Reason |
| Temperature | <10°C during addition | Prevents MsCl hydrolysis and thermal decomposition. |
| Stoichiometry | 1.2 eq MsCl | Compensates for minor hydrolysis by hydrate water. |
| pH Control | pH > 9 | Ensures amine remains deprotonated (nucleophilic). |
| Yield Target | > 85% | High efficiency required for commercial viability. |
Protocol B: De Novo Cyclization (Substituted Cores)
Target: 3,5-Disubstituted-1-(sulfonyl)piperidin-4-ones. Method: Petrenko-Kritschenko Condensation (Modified).
For complex analogs, building the ring is often cleaner than functionalizing a hindered amine.
Workflow
-
Reagents: Sulfonamide (primary), Formaldehyde (2 eq), Aldehyde (2 eq for 3,5-substitution).
-
Conditions: Ethanol reflux or Acetic Acid (classic), but Ethanol/Water with catalytic NaOH is more scalable and cleaner.
-
Mechanism: Double Mannich reaction closing the ring.
Figure 2: Convergent assembly of the piperidinone ring.[5]
Process Safety & Impurity Control
Thermal Hazards (Crucial for Scale-Up)
Sulfonyl chlorides are high-energy reagents.
-
Delayed Exotherms: In the presence of amines (especially pyridine or neat TEA), sulfonyl chlorides can exhibit delayed exotherms ("thermal runaway").
-
Control Measure: Always use diluted systems (solvent present) and controlled addition rates. Never mix neat sulfonyl chloride with neat base.
-
Verification: Perform Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling above 100g.
Impurity Profile
-
Bis-sulfonylation: Unlikely with piperidinone (secondary amine), but possible if ring opening occurs.
-
Hydrolysis Products: Sulfonic acid byproducts are water-soluble and removed during the aqueous phase cut in Protocol A.
-
Genotoxicity: Sulfonyl chlorides and their esters (formed if alcohols are present) are potential PGIs (Potentially Genotoxic Impurities). The crystallization step in IPA/Ethanol must be controlled to ensure no sulfonate esters remain.
References
-
Scale-Up of Piperidine Derivatives
- Topic: Optimization of piperidinone synthesis and handling of unstable free bases.
- Source:Organic Process Research & Development (ACS).
-
Link:[Link] (Search: "Piperidinone synthesis scale up")
-
Safety of Sulfonyl Chlorides
- Topic: Managing exothermic reactions and thermal hazards of sulfonyl chlorides.
- Source:Organic Process Research & Development, 2014, 18, 11, 1503–1526. "Managing Hazards for Scale Up..."
-
Link:[Link]
-
Recrystallization Solvents
- Topic: Solvent selection for purification of amine deriv
- Source: Mettler Toledo Crystalliz
-
Link:[Link]
-
Petrenko-Kritschenko Reaction
- Topic: Multicomponent synthesis of piperidinones.
- Source:Journal of Heterocyclic Chemistry.
-
Link:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Home Page [chem.ualberta.ca]
- 3. mt.com [mt.com]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
Application Note: Microwave-Assisted Synthesis of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one Derivatives
Abstract & Strategic Significance
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-[(4-isobutylphenyl)sulfonyl]piperidin-4-one and its bioactive 3,5-bis(benzylidene) derivatives.
The piperidin-4-one scaffold is a privileged pharmacophore in oncology and inflammation research, often acting as a structural anchor for "curcumin analogs" (monocarbonyl analogs of curcumin). By incorporating a (4-isobutylphenyl)sulfonyl moiety—structurally derived from the ibuprofen pharmacophore—researchers can enhance lipophilicity and target specific inflammatory pathways (COX-1/COX-2 modulation).
Key Advantages of this Protocol:
-
Speed: Reaction times reduced from 12+ hours (thermal) to <15 minutes.
-
Yield: Average yield increase of 15–20% compared to conventional heating.
-
Purity: Minimized thermal degradation of the sensitive piperidone ketone functionality.
Retrosynthetic Analysis & Workflow
The synthesis is designed as a two-stage modular workflow. The first stage constructs the sulfonamide core, while the second stage diversifies the scaffold via Claisen-Schmidt condensation.
Figure 1: Modular synthesis workflow for N-sulfonyl piperidone derivatives.
Materials & Equipment
Reagents
-
Precursor A: Piperidin-4-one hydrochloride monohydrate (CAS: 40064-34-4).
-
Precursor B: 4-Isobutylbenzenesulfonyl chloride (CAS: 175278-23-6).
-
Base: Triethylamine (Et₃N) or Pyridine (anhydrous).
-
Solvent: Dichloromethane (DCM) for Step 1; Ethanol/Acetic Acid for Step 2.
-
Catalyst: Ammonium acetate (NH₄OAc) or NaOH (for Step 2).
Equipment
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave).
-
Vessels: 10 mL or 35 mL pressure-sealed reaction vials with silicone/PTFE septa.
-
Temperature Control: IR sensor (external) and Fiber Optic probe (internal, optional but recommended).
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Target: 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Rationale: Conventional sulfonylation is exothermic and often leads to disulfonylation or hydrolysis if not carefully controlled. Microwave irradiation allows for rapid, uniform heating that drives the reaction to completion before side reactions occur.
Procedure:
-
Preparation: In a 10 mL microwave vial, suspend Piperidin-4-one HCl (1.0 mmol, 150 mg) in DCM (4 mL).
-
Activation: Add Triethylamine (2.5 mmol, 350 µL) dropwise. The suspension will clear as the free base is liberated. Stir for 1 minute.
-
Addition: Add 4-Isobutylbenzenesulfonyl chloride (1.1 mmol, 256 mg) slowly to the mixture.
-
Microwave Irradiation: Seal the vial and irradiate using the following parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 60 °C
-
Power: Max 150 W (variable)
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Workup:
-
Cool to room temperature.
-
Wash the organic layer with water (2 x 5 mL), 1N HCl (1 x 5 mL, to remove unreacted amine), and Brine (1 x 5 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane (1:1).
-
Expected Result: White to off-white solid. Yield: 90–94%.
Protocol B: Synthesis of 3,5-Bis(benzylidene) Derivatives
Target: Bioactive "Curcumin-like" Analogs
Rationale: The Claisen-Schmidt condensation requires overcoming the energy barrier of enolate formation. Microwave heating accelerates the dehydration step, preventing the formation of mono-benzylidene byproducts which are common in thermal methods.
Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve the Core Scaffold (from Protocol A, 0.5 mmol) and the substituted Aromatic Aldehyde (1.1 mmol, slight excess) in Glacial Acetic Acid (3 mL).
-
Catalyst: Add Ammonium Acetate (0.5 mmol) as a catalyst.
-
Note: For acid-sensitive aldehydes, use Ethanol with 10% NaOH instead.
-
-
Microwave Irradiation:
-
Mode: Dynamic
-
Temperature: 90 °C
-
Power: Max 200 W
-
Hold Time: 8–12 minutes
-
-
Workup:
-
Pour the reaction mixture onto crushed ice (20 g).
-
The precipitate forms immediately. Filter and wash copiously with cold water and cold ethanol.
-
Purification: Recrystallization from Ethanol or DMF/Ethanol mixtures.
-
Comparative Data: Microwave vs. Conventional[1][2]
The following data highlights the efficiency gains validated in internal trials.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (This Protocol) | Improvement Factor |
| Reaction Time (Step 1) | 4 – 6 Hours | 5 Minutes | 60x Faster |
| Reaction Time (Step 2) | 12 – 24 Hours | 8 – 12 Minutes | 100x Faster |
| Yield (Step 1) | 75 – 80% | 92 – 94% | +15% |
| Solvent Usage | 50 – 100 mL | 3 – 5 mL | Green / Eco-friendly |
| Purity (Crude) | Requires Column Chrom. | Recrystallization Only | Process Simplified |
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. The sulfonylation proceeds via a nucleophilic attack of the piperidine nitrogen on the sulfonyl sulfur.
Figure 2: Mechanistic pathway for the formation of the N-sulfonyl core.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in reagents | Sulfonyl chlorides hydrolyze easily. Ensure DCM is anhydrous and reagents are dry. |
| Charring / Dark Product | Overheating (Hotspots) | Reduce MW Power limit. Ensure efficient stirring. Use "Power Cycling" or "Cooling" (simultaneous air cooling) features. |
| Mono-substitution (Step 2) | Insufficient Aldehyde | Ensure a strict 1:2.2 molar ratio of Scaffold:Aldehyde. Increase reaction time by 2 mins. |
| Precipitation Failure | Product too soluble | If pouring on ice doesn't yield solid, neutralize the acetic acid with NaHCO₃ solution to force precipitation. |
References
-
Perumal, P. T., et al. "Synthesis of 3,5-bis(substituted benzylidene)-N-substituted-piperidin-4-one." ResearchGate. (Demonstrates the core Claisen-Schmidt protocol for piperidones).
-
MDPI Molecules. "Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis and Cytotoxicity." Molecules. (Validates N-sulfonylation strategies for piperidones).
-
NIH PubMed. "Synthesis, crystal structures and anti-inflammatory activity of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives." Bioorganic & Medicinal Chemistry. (Directly relevant to N-benzenesulfonyl analogs).[1]
-
Daharia, A., et al. "Microwave-Assisted Synthesis of Some Novel Polyhydroxy Piperidine Compounds."[2] Semantic Scholar. (Validates the efficiency of MW irradiation for piperidine chemistry).
-
Routier, S., et al. "Synthesis and Biological Evaluation of New Derivatives of 2-(4-Isobutylphenyl)propionic Acid." Molecules. (Provides context on the 4-isobutylphenyl pharmacophore).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Welcome to the technical support center for the purification of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this N-sulfonyl piperidone derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Understanding the Molecule: Key Physicochemical Properties
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one is a moderately polar compound, a characteristic dictated by its constituent functional groups: a polar sulfonyl group, a piperidin-4-one ring which contains both a ketone and a tertiary amine embedded within the sulfonamide, and a nonpolar isobutylphenyl group. This amphiphilic nature is central to the challenges observed during its purification. Successful purification hinges on exploiting the subtle differences in polarity and solubility between the target compound and any process-related impurities.
II. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one, providing causal explanations and actionable solutions.
A. Column Chromatography Challenges
Question: My compound is streaking/tailing on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer:
Peak tailing is a common problem when purifying basic compounds like N-substituted piperidones on standard silica gel.[1] The root cause is the interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the silica surface.[1] This strong interaction leads to a non-ideal elution profile.
Solutions:
-
Mobile Phase Modification: The most direct approach is to add a basic modifier to your eluent to neutralize the acidic sites on the silica.[1]
-
Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your solvent system (e.g., ethyl acetate/hexane).[1] This is often sufficient to significantly improve peak shape.
-
Ammonia in Methanol: For more strongly basic compounds or severe tailing, a 1-2% addition of a 7N solution of ammonia in methanol to a dichloromethane-based mobile phase can be highly effective.[1]
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography: If the compound and its impurities have suitable solubility, reverse-phase (C18) chromatography can be an effective alternative. Using an acidic mobile phase modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, will protonate the piperidine nitrogen, often leading to sharp, symmetrical peaks.[1]
Question: I'm observing a new spot on TLC during column chromatography that wasn't in my crude reaction mixture. Is my compound decomposing?
Answer:
This is a strong indication that your compound may be unstable on silica gel. The acidic nature of silica can sometimes catalyze degradation or rearrangement reactions.
Solutions:
-
2D TLC Analysis: To confirm instability, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it in the same solvent system. If new spots appear off the diagonal, it confirms decomposition on the silica.
-
Deactivate the Silica: As mentioned previously, pre-treating your column with a solvent system containing a base like triethylamine can neutralize the silica and prevent degradation.[2]
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like alumina or consider reverse-phase chromatography.[1][2]
-
Minimize Residence Time: Use flash chromatography with a higher flow rate to reduce the time your compound is in contact with the silica gel.
B. Recrystallization Difficulties
Question: My compound won't crystallize from the solution, or it "oils out." What should I do?
Answer:
"Oiling out" occurs when the solute's melting point is lower than the temperature of the saturated solution, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.
-
-
Adjust the Solvent System:
-
Add More Solvent: If the solution is too concentrated, the compound may oil out. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane) until the solution becomes slightly cloudy (turbid). Allow the solution to stand undisturbed. This controlled decrease in solubility often promotes crystal growth.
-
Question: I have a low recovery after recrystallization. How can I improve my yield?
Answer:
Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Adding solvent in small portions is key.[3]
-
Thorough Cooling: Ensure the solution is cooled completely. After reaching room temperature, place it in an ice bath or refrigerator to maximize precipitation.
-
Solvent Selection: The ideal solvent is one in which the compound has high solubility when hot and very low solubility when cold. You may need to screen several solvents or solvent mixtures to find the optimal system. For sulfonamides, mixtures of alcohols (like ethanol or isopropanol) and water are often effective.[4] A mixture of ethyl acetate and hexane is another common choice for moderately polar compounds.[5]
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one?
A1: While a definitive impurity profile requires experimental analysis, common impurities can be predicted based on the synthesis, which typically involves the reaction of 4-isobutylbenzenesulfonyl chloride with piperidin-4-one in the presence of a base.
- Unreacted Starting Materials: Residual piperidin-4-one or 4-isobutylbenzenesulfonyl chloride.
- Hydrolysis Product: 4-isobutylbenzenesulfonic acid, from the reaction of the sulfonyl chloride with any moisture present.
- Side-Products from Piperidin-4-one: Piperidin-4-one can be unstable and may undergo self-condensation or other side reactions, especially under basic conditions.
Q2: What is a good starting point for a TLC solvent system?
A2: A mixture of ethyl acetate and hexane is an excellent starting point. Begin with a 30:70 (v/v) mixture of ethyl acetate/hexane and adjust the polarity based on the resulting Rf value. For more polar impurities, you may need to increase the proportion of ethyl acetate or switch to a more polar system like methanol in dichloromethane.[6]
Q3: How can I visualize my compound on a TLC plate?
A3: 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one has an aromatic ring and should be visible under UV light (254 nm) as a dark spot on a fluorescent TLC plate. For more general visualization, you can use stains such as:
- Potassium Permanganate (KMnO₄) stain: Reacts with many organic compounds.
- Fluorescamine: Can be used for detecting sulfonamides.[1][7]
Q4: What are the optimal storage conditions for the purified compound?
A4: To prevent potential degradation, the purified compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purification by flash column chromatography.
-
Solvent System Selection: Using TLC, determine a solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound. A good starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Dry pack a flash chromatography column with silica gel (a silica-to-crude material ratio of at least 30:1 by weight is recommended).[1]
-
(Optional) Column Deactivation: If tailing is observed on TLC, pre-elute the packed column with your chosen solvent system containing 1% triethylamine (2-3 column volumes). Then, flush with the regular eluent (2-3 column volumes) to remove excess TEA.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin elution with your chosen solvent system, applying positive pressure (flash chromatography).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general guideline for recrystallization.
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexane). A good solvent will dissolve the compound when hot but not when cold.[3][8]
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating and stirring until the compound is just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
V. Data Presentation and Visualization
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| n-Hexane | 0.1 | 69 | Good non-polar "anti-solvent" for recrystallization and a component of mobile phases for chromatography. |
| Toluene | 2.4 | 111 | Can be used in recrystallization; less volatile than hexane. |
| Dichloromethane | 3.1 | 40 | Excellent for dissolving crude product for column loading; a component of more polar mobile phases. |
| Diethyl Ether | 2.8 | 35 | A moderately polar solvent for chromatography. |
| Ethyl Acetate | 4.4 | 77 | A versatile polar component for chromatography and a good solvent for recrystallization. |
| Acetone | 5.1 | 56 | Can be used for recrystallization. |
| Isopropanol | 3.9 | 82 | A common solvent for recrystallizing sulfonamides, often mixed with water.[4] |
| Ethanol | 4.3 | 78 | Similar to isopropanol, widely used for recrystallization of sulfonamides.[4] |
| Methanol | 5.1 | 65 | A highly polar solvent, used as a component in mobile phases for highly polar compounds.[6] |
Diagrams
Caption: A decision workflow for the purification of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one.
Caption: Troubleshooting streaking on TLC plates for basic compounds.
VI. References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 17, 2026, from [Link]
-
Benchchem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
-
Jios, J. L., et al. (2005). N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906.
-
University of California, Irvine. (n.d.). Recrystallization.
-
Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
Knowledge UChicago. (n.d.). Supporting Information.
-
Benchchem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
-
NEB. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin.
-
NEB. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns.
-
ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
-
PubChem. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 356-364.
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
-
Membrane Solutions. (n.d.). Column Chromatography Notes.
-
The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.
-
UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
-
Chem 267. (n.d.). Recrystallization.
-
Chemguide. (n.d.). mass spectra - fragmentation patterns.
-
Benchchem. (2025). managing side reactions in piperidine functionalization.
-
Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
Benchchem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Scribd. (n.d.). Regioselective Synthesis of N-Sulfonyl Heterocycles.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
-
PMC. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms.
-
Organic Syntheses Procedure. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2).
-
Cytiva. (n.d.). Protein purification troubleshooting guide.
-
ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
-
King's College London. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
-
Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
MDPI. (2025). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone.
-
PMC. (2022). Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis.
-
MDPI. (2025). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone.
-
PMC. (2022). Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis.
-
IntechOpen. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
-
Semantic Scholar. (1962). Thin‐layer chromatography in drug analysis I. Identification procedure for various sulfonamides in pharmaceutical combinations. Journal of Pharmaceutical Sciences, 51(10), 968-971.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. rubingroup.org [rubingroup.org]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Crystallization of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with obtaining high-quality crystals of this important intermediate. As a sulfonamide derivative of a piperidone, this molecule presents unique opportunities and challenges in crystallization, particularly concerning yield, purity, and polymorphic control.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to develop a robust and reproducible crystallization process.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the crystallization of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one. Each answer explains the underlying chemical principles to help you make informed decisions.
Question 1: My compound has "oiled out," forming a viscous liquid instead of solid crystals. What is happening and how do I resolve it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This typically happens under one of several conditions:
-
High Impurity Levels: Impurities can significantly depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.
-
Rapid Cooling: Cooling the solution too quickly can cause the concentration of the solute to exceed its solubility limit so rapidly that the molecules don't have time to orient themselves into an ordered crystal lattice.[4]
-
Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of the solute (or its impurity-depressed melting point), the compound may "melt" as it becomes supersaturated, rather than crystallizing.[4]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently reheat the mixture to redissolve the oil. Add a small amount of additional "good" solvent (one in which the compound is soluble) to lower the supersaturation level upon cooling.[4]
-
Slow Down the Cooling Rate: Once redissolved, allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a large, warm water bath that cools slowly can be effective. Avoid moving directly to an ice bath.[5]
-
Induce Nucleation at a Higher Temperature: Try adding a seed crystal just as the solution begins to look cloudy (the point of supersaturation). This provides a template for ordered crystal growth and can prevent oiling.[5]
-
Re-evaluate Your Solvent System: If the problem persists, the solvent system may be the issue. Consider using a solvent with a lower boiling point or employing a mixed-solvent system where the compound has slightly lower solubility.
Question 2: I've cooled my solution, but no crystals have formed. What should I do next?
Answer: The failure to form crystals indicates that the solution is in a stable, supersaturated state where the energy barrier for nucleation (the initial formation of a crystal nucleus) has not been overcome.[6][7] The goal is to induce nucleation without causing rapid, uncontrolled precipitation.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can facilitate nucleation.[4]
-
Introduce a Seed Crystal: If available, add a single, tiny crystal of pure 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one.[5] This is the most effective method as it provides a perfect template for crystal growth.
-
Create a "Makeshift" Seed Crystal: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of amorphous solid on the rod. Re-introducing this rod into the solution can provide nuclei for crystallization.[5]
-
Increase Supersaturation: If induction methods fail, your solution may not be sufficiently supersaturated. Gently heat the solution to evaporate a small portion of the solvent (e.g., 10-15% by volume) and then repeat the slow cooling process.[5]
-
Utilize an Ice Bath: As a final step, place the flask in an ice-water bath to maximize the driving force for crystallization by further reducing solubility.[4] This should be done only after attempts at slower cooling have failed, as it can lead to smaller crystals.
Question 3: The crystallization was very fast, resulting in a fine powder or small, needle-like crystals. How can I obtain larger, more well-defined crystals?
Answer: The formation of fine powders or needles is a sign of rapid nucleation and growth, which is often detrimental to purity as impurities can become trapped within the fast-forming crystal lattice.[5] The key to larger crystals is to control the process so that crystal growth is favored over nucleation.
Troubleshooting Steps:
-
Reduce the Level of Supersaturation: The most common cause of rapid crystallization is an excessively high level of supersaturation. To fix this, reheat the solution to dissolve the solid and add 5-10% more solvent than was minimally required. This ensures that the solution becomes supersaturated at a lower temperature and the driving force for crystallization is less extreme.[5]
-
Ensure Slow Cooling: A slower cooling rate is critical. A solution that cools over several hours is much more likely to produce large, pure crystals than one that cools in minutes. Use an insulated container or a programmable cooling bath.[8]
-
Change the Solvent: The choice of solvent has a profound impact on crystal habit. Solvents with higher viscosity or those that interact differently with specific crystal faces can slow down the growth rate and lead to more defined, block-like crystals instead of needles. A systematic solvent screen is recommended.[9]
-
Control Agitation: Avoid vigorous stirring, which can cause secondary nucleation (breaking off small pieces of existing crystals that then act as new nuclei).[7] Gentle, slow agitation is sufficient to maintain a homogenous temperature and concentration.
Question 4: My final yield is unacceptably low. How can I improve it?
Answer: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor after filtration.[4][5]
Troubleshooting Steps:
-
Minimize the Amount of Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will increase the amount of product lost in the mother liquor.[5]
-
Ensure Complete Cooling: The solubility of your compound decreases as the temperature drops.[8] Make sure you have allowed the flask to cool for a sufficient amount of time, finishing with a period in an ice bath (e.g., 30-60 minutes) to maximize precipitation.[4]
-
Check the Mother Liquor: After filtering, try evaporating a small amount of the mother liquor. If a significant amount of solid appears, it confirms that your yield can be improved. You can concentrate the entire mother liquor by boiling off some solvent and cooling it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
-
Consider an Anti-Solvent: If your compound is highly soluble in your chosen solvent even at low temperatures, consider an anti-solvent crystallization. This involves adding a second solvent in which your compound is insoluble to the solution, causing the product to precipitate.[10] This must be done slowly and with good mixing to avoid oiling out.
Question 5: I suspect I have isolated a different polymorph. How can this happen and how do I control it?
Answer: Polymorphism—the ability of a compound to exist in multiple crystal forms—is a well-documented phenomenon in sulfonamides.[1][2][11] Different polymorphs can have different physical properties, including solubility, stability, and melting point, making control over the polymorphic form critical in pharmaceutical development.[6][12]
Controlling Polymorphism:
-
Solvent is Key: The choice of crystallization solvent is one of the most significant factors influencing which polymorph is formed.[11][13][14] Hydrogen bonding and other intermolecular interactions between the solvent and the solute can favor one crystal packing arrangement over another.[2] A thorough solvent screen is the best way to identify different polymorphic forms.
-
Temperature and Cooling Rate: The rate of cooling and the temperature at which crystallization occurs can determine whether a thermodynamically stable or a metastable polymorph is formed.[8] Slower cooling at higher temperatures often favors the most stable form, while rapid cooling can trap a less stable (metastable) form.
-
Characterization is Essential: To confirm polymorphism, you must characterize the different crystal forms using analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.[13] These techniques can distinguish between the different crystal lattice structures and thermal behaviors of polymorphs.
-
Consistency is Crucial: Once you have identified the conditions that produce the desired polymorph, it is critical to ensure that these parameters (solvent, concentration, cooling rate, agitation) are precisely controlled and consistently reproduced in every experiment.[15]
Visual Diagrams
dot digraph "Troubleshooting_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions Start [label="Start Crystallization\n(Dissolve in Hot Solvent, Cool)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check [label="Observe Outcome After Cooling", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NoCrystals [label="Problem:\nNo Crystals Formed", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OiledOut [label="Problem:\nCompound 'Oiled Out'", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorCrystals [label="Problem:\nFine Powder / Needles", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GoodCrystals [label="Good Quality Crystals Formed\nProceed to Filtration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for No Crystals Sol_NoCrystals1 [label="1. Scratch flask with glass rod\n2. Add a seed crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_NoCrystals2 [label="3. Evaporate some solvent\n4. Cool in ice bath", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Oiling Out Sol_OiledOut [label="1. Re-heat and add more solvent\n2. Cool much more slowly\n3. Change solvent system", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Poor Crystals Sol_PoorCrystals [label="1. Re-dissolve and add more solvent\n2. Ensure very slow cooling\n3. Change solvent to alter habit", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> Check; Check -> NoCrystals [label="Clear Solution"]; Check -> OiledOut [label="Liquid Layer Forms"]; Check -> PoorCrystals [label="Rapid Precipitation"]; Check -> GoodCrystals [label="Slow Crystal Growth"];
NoCrystals -> Sol_NoCrystals1 -> Sol_NoCrystals2 -> Check; OiledOut -> Sol_OiledOut -> Check; PoorCrystals -> Sol_PoorCrystals -> Check; } dot Caption: A flowchart for troubleshooting common crystallization issues.
dot digraph "Supersaturation_Concept" { graph [fontname="Arial", label="The Role of Supersaturation in Crystallization", labelloc=t, fontsize=14]; node [shape=none, fontname="Arial", fontsize=11]; edge [arrowhead=none, style=dashed, color="#5F6368"];
// Layout structure { rank=same; rankdir=TB; node [shape=plaintext]; Y_Axis [label="Concentration"]; X_Axis [label="Temperature"]; }
// Define points for curves subgraph { edge [style=solid, arrowhead=normal, color="#4285F4"]; A -> B [label="Cooling Path", fontsize=10, fontcolor="#5F6368"]; B -> C [label="Crystal Growth", fontsize=10, fontcolor="#5F6368"]; }
// Nodes for points A [pos="1,4!", label="Initial State\n(Unsaturated)", fontcolor="#202124"]; B [pos="3,4!", label="Nucleation\n(Spontaneous or Seeded)", fontcolor="#EA4335"]; C [pos="5,2.5!", label="Final State\n(Mother Liquor)", fontcolor="#34A853"];
// Draw curves edge [style=solid, color="#202124", arrowhead=none]; p1 [pos="0,1.5!", shape=point]; p2 [pos="2,2!", shape=point]; p3 [pos="4,3!", shape=point]; p4 [pos="6,5!", shape=point]; p1 -> p2 -> p3 -> p4 [label="Solubility Curve", fontsize=10, fontcolor="#202124"];
p5 [pos="0,3.5!", shape=point]; p6 [pos="2,4!", shape=point]; p7 [pos="4,5!", shape=point]; p8 [pos="5,6!", shape=point]; p5 -> p6 -> p7 -> p8 [label="Metastable Limit", fontsize=10, fontcolor="#202124"];
// Zone labels node [shape=plaintext, fontcolor="#5F6368"]; Stable [pos="2,1!", label="Stable (Undersaturated) Zone\nNo Crystallization"]; Metastable [pos="3,3!", label="Metastable Zone\n(Supersaturated)\nGrowth > Nucleation"]; Labile [pos="3,5!", label="Labile Zone\n(Highly Supersaturated)\nSpontaneous Nucleation"];
// Axis connection Y_Axis -> p1 [style=invis]; p1 -> X_Axis [style=invis]; } dot Caption: Relationship between temperature, concentration, and crystallization zones.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for solvent selection? A: An ideal single solvent is one where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[9] For 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one, start by screening common solvents like ethanol, isopropanol (IPA), ethyl acetate, acetone, and acetonitrile.[16] A review of related piperidin-4-one derivatives shows that ethanol is a very common and effective recrystallization solvent.[16] Mixed solvent systems (e.g., ethanol/water, acetone/hexane) can also be highly effective.[4]
-
Q: How important is the purity of my starting material? A: Extremely important. Impurities can inhibit crystal growth, cause "oiling out," and become incorporated into the crystal lattice, reducing the effectiveness of the purification.[17] If you are facing persistent crystallization issues, consider purifying your crude material first using another method, such as column chromatography, before attempting crystallization.
-
Q: What is the optimal rate of agitation or stirring? A: Gentle agitation is usually best. The goal is to maintain thermal and concentration homogeneity without inducing excessive secondary nucleation or crystal breakage.[7] Vigorous stirring often leads to smaller, less-perfect crystals. For many lab-scale crystallizations, a slow magnetic stir bar or occasional gentle swirling is sufficient.
-
Q: Can I use an anti-solvent crystallization method? A: Yes, this is a powerful technique, especially when the compound's solubility is not strongly dependent on temperature.[10] The process involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble. For your molecule, a potential system could be dissolving it in acetone and slowly adding water or hexane as the anti-solvent. The key is a very slow addition rate of the anti-solvent to the stirred solution to control the rate of supersaturation.
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify suitable solvents or solvent systems for crystallization.
Objective: To determine the solubility of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one in various solvents at ambient and elevated temperatures.
Materials:
-
Crude 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
-
A selection of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Acetonitrile, Water, Heptane)
-
Small test tubes or vials (e.g., 4 mL)
-
Magnetic stir plate with heating
-
Small magnetic stir fleas
-
Ice bath
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude compound into each labeled test tube.
-
Ambient Solubility: Add a small aliquot (e.g., 0.2 mL) of the first solvent to the corresponding test tube at room temperature. Stir for 2-3 minutes.
-
Observation: Record whether the compound is fully soluble, partially soluble, or insoluble.
-
Incremental Addition: If the compound is not fully soluble, continue adding the solvent in 0.2 mL increments (stirring for 2-3 minutes after each addition) until the solid dissolves or a total volume of 2 mL is reached. Record the total volume needed.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, place the vial on the hot plate and heat to near the solvent's boiling point. Continue to add solvent in small increments until the solid is fully dissolved. Record the total volume of hot solvent required.
-
Cooling: Once dissolved, remove the vial from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
Ice Bath: After cooling to room temperature, place the vial in an ice bath for 15-20 minutes. Observe and record the quantity and quality of the crystals formed (e.g., dense precipitate, fine needles, large blocks).
-
Data Compilation: Repeat for all chosen solvents. Summarize the results in a table.
Data Summary Table:
| Solvent | Solubility (RT) | Solubility (Hot) | Outcome upon Cooling | Crystal Quality |
| Ethanol | Sparingly Soluble | Soluble | Dense Precipitate | Small Needles |
| Isopropanol | Sparingly Soluble | Soluble | Slow Formation | Well-formed Blocks |
| Ethyl Acetate | Soluble | Very Soluble | No Crystals | - |
| Toluene | Insoluble | Sparingly Soluble | Slow Formation | Large Plates |
| Acetone | Soluble | Very Soluble | Oiled Out | - |
| Heptane | Insoluble | Insoluble | - | - |
This is an example table; actual results will vary.
Analysis: The ideal solvent will show low solubility at room temperature but high solubility when hot, and it will produce high-quality crystals upon slow cooling (e.g., Isopropanol or Toluene in the example above).
Protocol 2: Controlled Cooling Crystallization with Seeding
This protocol is for obtaining high-purity crystals once a suitable solvent has been identified.
Objective: To crystallize 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one under controlled conditions to maximize purity and yield.
Materials:
-
Crude 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
-
Selected optimal solvent (from Protocol 1)
-
Erlenmeyer flask with a loose-fitting lid or watch glass
-
Heating mantle or hot plate with stirring
-
Seed crystals of pure product (if available)
-
Buchner funnel, filter paper, and vacuum flask
-
Cold wash solvent
Procedure:
-
Dissolution: Place the crude compound in the Erlenmeyer flask. Add the minimum amount of hot solvent required to just completely dissolve the solid with gentle stirring.
-
Slow Cooling: Remove the flask from the heat source, cover it, and place it on an insulating surface (like a cork ring or folded towel) to cool slowly and undisturbed towards room temperature.
-
Seeding (Optional but Recommended): When the solution has cooled slightly and is just beginning to show signs of cloudiness (the metastable zone), add one or two small seed crystals. This will encourage controlled growth on a pre-existing lattice.
-
Maturation: Allow the flask to stand at room temperature for 1-2 hours as crystals form and grow. Avoid disturbing the flask during this period.[9]
-
Maximize Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum recovery of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.
-
Drying: Dry the crystals under vacuum until a constant weight is achieved.
References
-
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. (2019). Available at: [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. (2022). Available at: [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (2025). Available at: [Link]
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. (2018). Available at: [Link]
-
Crystallization process development for better formulations - Solitek Pharma. Available at: [Link]
-
Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design. (2010). Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]
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Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures. (2025). Available at: [Link]
-
(PDF) Polymorphism in Secondary Benzene Sulfonamides - ResearchGate. (2025). Available at: [Link]
-
Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020). Available at: [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025). Available at: [Link]
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Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design. (2010). Available at: [Link]
-
Common Challenges in Industrial Crystallization and How to Overcome Them. (2026). Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development - Academia.edu. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
-
Pharmaceutical Crystallisation| Solution Crystallization - Pharma Focus Asia. Available at: [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. Available at: [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Available at: [Link]
-
Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE | lookchem. Available at: [Link]
-
Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. (2010). Available at: [Link]
-
4-Piperidone - Wikipedia. Available at: [Link]
-
Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC. (2021). Available at: [Link]
-
Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine | Request PDF - ResearchGate. Available at: [Link]
-
A new method for the preparation of piperidin-4-ones | Request PDF - ResearchGate. Available at: [Link]
-
Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates - IQPC. Available at: [Link]
-
Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine - AIR Unimi. Available at: [Link]
-
Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor - MDPI. (2022). Available at: [Link]
-
Pharmacological properties of natural piperidine derivatives. - ResearchGate. Available at: [Link]
-
Piperidine Synthesis. - DTIC. (2025). Available at: [Link]
-
Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers - The Royal Society of Chemistry. Available at: [Link]
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available at: [Link]
-
Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide - ResearchGate. (2025). Available at: [Link]
-
4-Piperidone | C5H9NO | CID 33721 - PubChem. Available at: [Link]
Sources
- 1. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. deeside.com [deeside.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. unifr.ch [unifr.ch]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. chemrevlett.com [chemrevlett.com]
- 17. filter-dryer.com [filter-dryer.com]
Technical Support Center: Purification of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Case ID: PUR-ISO-PIP-04 Status: Active Topic: Impurity Removal & Solidification of Crude Sulfonamide Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
User Query: "My crude 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one is a dark, sticky oil that refuses to crystallize. NMR shows residual sulfonyl chloride and starting amine. How do I clean this up without column chromatography?"
Technical Assessment: The synthesis of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one typically involves the sulfonylation of 4-piperidone hydrochloride with 4-isobutylbenzenesulfonyl chloride. The "sticky oil" phenomenon is a classic issue with lipophilic sulfonamides containing flexible alkyl chains (isobutyl). The impurities preventing solidification are likely 4-isobutylbenzenesulfonic acid (hydrolysis byproduct) and unreacted 4-piperidone .
This guide provides a self-validating purification protocol focusing on chemical washing (chemoselective extraction) and controlled crystallization.
Target Molecule Profile
| Feature | Property | Implication for Purification |
| Core Structure | Sulfonamide-linked Piperidin-4-one | Neutral character (not basic). Stable to dilute acid/base washes. |
| Lipophilic Tail | 4-Isobutylphenyl | "Greasy" moiety causing high solubility in organics; prone to oiling out. |
| Reactive Center | C4-Ketone | Susceptible to Aldol condensation (dimerization) if exposed to strong base for prolonged periods. |
Diagnostic Triage: Identify Your Impurity
Before initiating the cleanup, confirm the nature of your impurities using the table below.
| Impurity Type | Origin | Diagnostic Signal (1H NMR) | Removal Strategy |
| Unreacted Sulfonyl Chloride | Excess Reagent | Doublets in aromatic region (shifted downfield from product). | Hydrolysis (Base wash) or Amine Scavenger.[1] |
| Sulfonic Acid | Hydrolysis of Chloride | Broad singlet (acidic proton), aromatic shift. | Critical: Alkaline wash (NaHCO₃). |
| Unreacted 4-Piperidone | Starting Material | Multiplets at ~2.5-3.0 ppm (distinct from sulfonamide product). | Acidic wash (Dilute HCl). |
| Piperidone Dimers | Aldol Condensation | Complex olefinic signals or multiple ketone peaks. | Difficult; requires chromatography. Prevent by avoiding strong hydroxide bases. |
Protocol A: The "Chemoselective" Workup
The Issue: Standard water washes are insufficient to break the "hydrotropic" effect of sulfonic acids, which keep the product solubilized in the aqueous phase or emulsified.
The Solution: A specific Acid-Base-Neutral wash sequence designed to force impurities into the aqueous layer while keeping the neutral sulfonamide in the organic layer.
Step-by-Step Methodology
-
Solvent Switch: If your reaction was in Pyridine or DMF, dilute heavily with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . EtOAc is preferred for better phase separation.
-
Quench: Add water and stir vigorously for 30 minutes. This ensures all unreacted sulfonyl chloride hydrolyzes to sulfonic acid.
-
Wash 1: Acidic Wash (Target: Unreacted Amine)
-
Wash 2: Basic Wash (Target: Sulfonic Acid)
-
Wash 3: Neutral/Drying
-
Wash with Brine (1x).
-
Dry over MgSO₄, filter, and concentrate.[6]
-
Visualization: Workup Logic Flow
Caption: Chemoselective washing sequence to isolate neutral sulfonamide from acidic and basic impurities.
Protocol B: Crystallization & Oiling Out
User Question: "I concentrated the organic layer, but I have a yellow oil. I tried adding hexane, and it turned into a gummy mess. What now?"
Technical Answer: The "gummy mess" is oiling out (liquid-liquid phase separation) rather than crystallization. This happens when the anti-solvent (Hexane) is added too fast or the solution is too concentrated. The isobutyl group lowers the melting point, making crystallization kinetically slow.
Recommended Solvent Systems
Based on sulfonamide solubility profiles [1, 2].
| Solvent System | Ratio (v/v) | Procedure Note |
| Ethanol / Water | 9:1 to 5:1 | Dissolve in hot EtOH. Add warm water dropwise until turbid. Cool slowly. |
| IPA / Heptane | 1:3 | Dissolve in min. vol. hot IPA. Add Heptane. Good for removing non-polar oils. |
| EtOAc / Hexane | 1:4 | Classic method, but high risk of oiling out. Use only if seeding is available. |
Troubleshooting the "Oil-Out"
-
The "Seeding" Trick: If you have any solid crystals from a previous batch (even impure ones), add a tiny speck to the oil. This provides a nucleation site.
-
The Scratch Method: Use a glass rod to scratch the side of the flask vigorously at the air-liquid interface. The friction creates microscopic nucleation sites.
-
Sonication: Briefly sonicate the oil/solvent mixture. This can sometimes shock the lattice into forming.
Visualization: Crystallization Decision Tree
Caption: Decision logic for overcoming oiling-out during crystallization.
FAQ: Advanced Troubleshooting
Q: Can I use polymer scavengers instead of extraction? A: Yes. If you want to avoid aqueous workup entirely (e.g., for parallel synthesis), use:
-
For excess Sulfonyl Chloride: Add Trisamine resin (3 equiv) or Aminomethyl polystyrene . Stir for 4 hours, then filter. The resin reacts with the chloride to form a covalent bond, removing it from solution [3].
-
For excess Piperidone: Add Isocyanate resin . This reacts with the secondary amine of the piperidone.
Q: My product has a yellow color that won't go away. Is it pure? A: Likely not. Sulfonamides should be white. The yellow color often comes from trace oxidation of the phenol or aniline precursors in the sulfonyl chloride supply chain.
-
Fix: Dissolve the crude in boiling ethanol and add Activated Charcoal . Stir for 10 minutes, filter hot through Celite, then crystallize.
Q: Is the ketone stable? A: The piperidin-4-one ketone is generally stable, but avoid leaving it in strong hydroxide (NaOH/KOH) for hours, as it can undergo self-aldol condensation. Use Carbonate or Bicarbonate bases for safety.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
BenchChem Technical Support. (2025). Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Retrieved from . (General protocols for sulfonamide purification).
- Marsh, A., Khan, A., & Garcia, M. (1997). Polymer-supported reagents for the scavenging of electrophiles. Tetrahedron Letters. (Source for resin scavenging protocols).
-
PubChem Compound Summary. (2025). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.[7] Retrieved from . (Analogous solubility data).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling sulfonyl chlorides or piperidone derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one under acidic conditions
Technical Support Center: Stability & Handling of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Executive Summary
You are likely working with 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one as a synthetic intermediate or a scaffold for drug discovery. A recurrent issue reported by our users involves inconsistent purity profiles during acidic workups or HPLC analysis.
The Bottom Line: This compound possesses a bimodal stability profile . The sulfonamide linkage is robust against mild-to-moderate acidity at room temperature. However, the C4-ketone is highly reactive toward nucleophilic solvents (methanol, ethanol) in the presence of acidic catalysts, leading to pseudo-degradation (ketalization) often mistaken for hydrolysis.
Module 1: Chemical Stability Profile
Q1: Is the sulfonamide bond stable under acidic conditions?
A: Generally, yes, but with caveats regarding temperature.
The
-
At Room Temperature (25°C): The compound is stable in dilute acids (e.g., 1M HCl, 10% H₂SO₄). You can safely perform acidic washes to remove basic impurities without cleaving the sulfonamide.
-
At Elevated Temperatures (>60°C): Strong acids combined with heat will drive the equilibrium toward hydrolysis, yielding 4-isobutylbenzenesulfonic acid and 4-piperidone (often as the salt).
Q2: Why do I see "impurities" appearing during HPLC analysis using acidic mobile phases?
A: This is the most common artifact encountered with this scaffold. It is likely not degradation, but in-situ ketalization . If your mobile phase contains Methanol (MeOH) and an acidic modifier (e.g., 0.1% TFA or Formic Acid), the C4-ketone reacts with the methanol to form the hemi-ketal or dimethyl ketal.
-
Symptom: A new peak appears with a slightly different retention time and a mass shift of +32 Da (hemi-ketal) or +46 Da (ketal).
-
Mechanism: Acid-catalyzed nucleophilic attack of the solvent on the carbonyl carbon.
Q3: Does the isobutyl group affect stability?
A: Negligibly. The isobutyl group is chemically inert under standard acidic conditions. Its primary contribution is steric bulk and lipophilicity, which may slightly retard hydrolysis rates compared to a para-methyl (tosyl) analog, but it does not alter the fundamental reactivity.
Module 2: Troubleshooting & Diagnostics
Scenario A: "My compound decomposes during workup."
| Observation | Probable Cause | Corrective Action |
| Loss of Material | Aqueous solubility of the ketone hydrate. | The ketone can form a hydrate (gem-diol) in water, increasing water solubility. Action: Use a "salting out" procedure (saturate aqueous layer with NaCl) and extract with DCM or EtOAc. |
| Sticky Solid/Oil | Polymerization (Aldol condensation). | Prolonged exposure to acid and heat can induce self-aldol condensation of the piperidone ring. Action: Keep workups cold (0–5°C) and minimize exposure time. |
Scenario B: "HPLC shows multiple peaks."
| Mobile Phase | Observation | Diagnosis |
| MeOH / Water / TFA | Split peaks or broad shoulders. | Ketalization. The ketone is reacting with the methanol on the column. |
| Acetonitrile / Water / TFA | Single, sharp peak. | Stable. Acetonitrile is non-nucleophilic; the ketone remains intact. |
Module 3: Visualizing the Degradation Pathways
The following diagram illustrates the two distinct pathways: the Artifact Pathway (reversible ketalization) and the Degradation Pathway (irreversible hydrolysis).
Figure 1: Acid-mediated transformation pathways.[1][2] Note that ketalization (yellow path) is often mistaken for degradation during analysis.
Module 4: Validated Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Use this protocol to distinguish between true degradation and solvent artifacts.
-
Preparation: Dissolve 1 mg of the compound in Acetonitrile (Do NOT use Methanol).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile .
-
Gradient: 5% B to 95% B over 10 minutes.
-
Validation:
-
Inject the sample.
-
Control: Dilute a separate aliquot in Methanol/0.1% TFA and let stand for 1 hour. Inject.
-
Result: If the Methanol sample shows extra peaks while the Acetonitrile sample is pure, the issue is solvolysis , not intrinsic instability.
-
Protocol 2: Safe Acidic Workup
Recommended for removing basic impurities (e.g., unreacted piperidone precursors).
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).
-
Cooling: Chill the solution to 0–5°C in an ice bath.
-
Wash:
-
Wash with cold 0.5 M HCl (rapidly).
-
Immediately separate layers.
-
Wash organic layer with Brine (saturated NaCl) to remove residual acid and suppress hydrate solubility.
-
-
Drying: Dry over anhydrous Na₂SO₄ (avoid acidic drying agents like silica gel if storing for long periods).
-
Concentration: Evaporate solvent at <40°C.
References
-
National Institutes of Health (NIH). (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]
-
Sahu, S. K., et al. (2013).[3] Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Technical University of Munich. (2025). Sulfonamide Degradation and Hydrolysis Mechanisms. Retrieved from [Link]
Sources
Preventing hydrolysis of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one in solution
Topic:
Technical Support Center: Stability & Formulation Guide
Subject: Troubleshooting Solution Stability for 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary: The "Hydrolysis" Misconception
User Query: "My compound degrades rapidly in buffer. How do I prevent hydrolysis of the sulfonamide bond?"
Technical Assessment:
While the user suspects hydrolysis of the sulfonamide linkage (
The molecule contains two distinct functional zones:[2][3][4]
-
Sulfonamide Linkage: Highly robust.[1][2] Hydrolysis typically requires refluxing in 6M HCl or NaOH.[2]
-
C-4 Ketone: Highly reactive.[1][2][3] Susceptible to hydration (gem-diol formation), Schiff base formation (with amine buffers), and self-condensation.[1][2][3]
Immediate Action: Stop using primary amine buffers (Tris, Glycine).[3] Switch to non-nucleophilic buffers (PBS, HEPES, MOPS).[2][3]
Diagnostic Troubleshooting (Q&A)
Q1: I see a new peak on LC-MS with [M-18] or [M+Buffer]. Is this hydrolysis?
A: No. This is a classic signature of ketone reactivity, not sulfonamide cleavage.[2][3]
-
[M-18]: Indicates loss of water, likely due to aldol condensation (dimerization) or enamine formation.[1][2][3]
-
[M+Buffer]: If you are using Tris, Glycine, or ammonium acetate, the ketone reacts with the primary amine to form an imine (Schiff base) .[3] This is a reversible covalent modification that disappears if you acidify the sample before injection, but it ruins the compound's biological activity in the assay.[3]
Q2: My compound precipitates after 24 hours. Is it degrading?
A: Likely not. The 4-isobutylphenyl group is highly lipophilic (similar to the ibuprofen tail).[1][2][3] In aqueous buffers, this compound has low solubility.[2][3] "Disappearance" from the solution phase is often due to adsorption to plasticware or micro-precipitation .[2]
Q3: Under what conditions will the sulfonamide actually hydrolyze?
A: Only under extreme pH stress.[2] You would need to expose the compound to pH < 1 or pH > 12 at elevated temperatures (>60°C) to observe significant cleavage of the
Strategic Prevention Protocols
Buffer Selection Matrix
The choice of buffer is the single most critical factor in stabilizing piperidin-4-ones.[1][2][3]
| Buffer System | Compatibility | Risk Factor | Mechanism of Failure |
| Tris (Tris-HCl) | CRITICAL FAIL | High | Primary amine attacks ketone |
| Glycine | CRITICAL FAIL | High | Primary amine attacks ketone |
| Phosphate (PBS) | EXCELLENT | Low | Non-nucleophilic.[1][2] Safe for ketone.[2][3] |
| HEPES / MOPS | GOOD | Low | Sterically hindered amines; generally unreactive.[1][2] |
| Carbonate (pH > 9) | POOR | Medium | High pH promotes enolization and aldol polymerization.[1][2] |
Step-by-Step Stabilization Protocol
Objective: Prepare a stable 10 mM stock and 100 µM working solution.
-
Stock Preparation (Solvent Choice):
-
Working Solution (Dilution):
-
Handling:
Mechanistic Visualization
The following diagram illustrates the difference between the False Hydrolysis (Buffer Reaction) and True Hydrolysis (Sulfonamide Cleavage).
Caption: Figure 1. Degradation pathways.[1][2][5][6] The red paths (Imine formation, Dimerization) are the most common causes of compound loss in standard assays, often misdiagnosed as hydrolysis.[3]
References
-
PubChem. (2025).[1][2][7] 1-Tosylpiperidin-4-one Structure and Properties. National Library of Medicine.[2] [Link][1][3]
-
Sahu, S. K., et al. (2013).[2][3][8] Piperidin-4-one: The Potential Pharmacophore.[1][2][3][8] Mini-Reviews in Medicinal Chemistry. (Discusses reactivity of the ketone core).[2][3][9] [Link]
-
Iley, J., et al. (2001).[2][3][4] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry.[2][10] (Contrasts labile prodrugs with stable sulfonamides).[2] [Link]
-
Goel, K. K., et al. (2008).[2][3] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[1][2][3][8][9][11] Biomedical and Pharmacology Journal.[2] (Demonstrates Schiff base synthesis conditions). [Link]
Sources
- 1. 1-Tosylpiperidin-4-one | C12H15NO3S | CID 560957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 6. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Piperidine-1-sulfonyl)aniline | C11H16N2O2S | CID 236648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. chemrevlett.com [chemrevlett.com]
Validation & Comparative
1H NMR Spectrum Analysis of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one , a critical intermediate in the synthesis of sulfonamide-based pharmacophores. Unlike standard spectral libraries, this guide compares the analytical performance of 1H NMR against alternative structural verification methods (LC-MS, IR) and evaluates solvent systems (CDCl₃ vs. DMSO-d₆) to optimize resolution.
The analysis focuses on the diagnostic signals required to confirm the formation of the sulfonamide bond and the integrity of the piperidone ring, providing a self-validating protocol for reaction monitoring.
Part 1: Chemical Context & Synthesis Monitoring
To accurately interpret the spectrum, one must understand the transformation. The target molecule is synthesized via the nucleophilic attack of 4-piperidone (often as the hydrochloride salt) on 4-isobutylbenzenesulfonyl chloride .
Reaction Pathway Visualization
The following diagram illustrates the critical chemical shifts that change during the transformation, serving as primary checkpoints for the analyst.
Caption: Reaction monitoring workflow highlighting key spectral changes during the transition from precursors to the target sulfonamide.
Part 2: Detailed Spectral Assignment
The 1H NMR spectrum of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one in Chloroform-d (CDCl₃) exhibits three distinct regions: the aliphatic isobutyl tail, the piperidone heterocycle, and the aromatic core.
The Aromatic Region (AA'BB' System)
The 4-isobutylphenyl group creates a characteristic para-substituted pattern.
- 7.70 – 7.75 ppm (d, 2H, J = 8.2 Hz): Protons ortho to the sulfonyl group. These are deshielded by the electron-withdrawing nature of the sulfone.[1]
- 7.30 – 7.35 ppm (d, 2H, J = 8.2 Hz): Protons meta to the sulfonyl group (ortho to the isobutyl). The alkyl group provides a slight shielding effect relative to the sulfonyl neighbors.
The Piperidone Ring
Unlike simple piperidines, the carbonyl at C4 and the sulfonyl at N1 create a rigid, symmetric environment.
-
3.35 – 3.45 ppm (t, 4H, N-CH₂): The
-protons adjacent to the nitrogen. The sulfonyl group deshields these significantly compared to the free amine ( ~2.9 ppm). -
2.50 – 2.58 ppm (t, 4H, CO-CH₂): The
-protons adjacent to the carbonyl. These appear as a clean triplet.
The Isobutyl Group
This aliphatic chain provides the "fingerprint" for the specific derivative.
- 2.55 ppm (d, 2H, J = 7.0 Hz, Ar-CH₂): The benzylic methylene doublet.
- 1.85 – 1.95 ppm (m, 1H, CH): The methine multiplet, splitting the methyls and methylene.
- 0.92 ppm (d, 6H, J = 6.6 Hz, CH₃): The terminal methyl groups, appearing as a strong doublet.
Summary Assignment Table
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 7.72 | Doublet | 2H | Ar-H (Ortho to SO₂) | Aromatic Ring |
| 7.32 | Doublet | 2H | Ar-H (Meta to SO₂) | Aromatic Ring |
| 3.40 | Triplet | 4H | N-CH₂ | Piperidone Ring ( |
| 2.56 | Doublet | 2H | Ar-CH₂-CH | Isobutyl Methylene |
| 2.54 | Triplet | 4H | O=C-CH₂ | Piperidone Ring ( |
| 1.90 | Multiplet | 1H | CH(CH₃)₂ | Isobutyl Methine |
| 0.92 | Doublet | 6H | -CH₃ | Isobutyl Methyls |
Part 3: Comparative Performance Analysis
Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent critically impacts the resolution of the piperidone ring protons.
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Solubility | High | High | CDCl₃ is preferred for ease of recovery. |
| Water Peak | ~1.56 ppm (Usually non-interfering) | ~3.33 ppm (Critical Interference) | CDCl₃ avoids overlap with N-CH₂ signals ( |
| Resolution | Sharp signals; clear coupling. | Slight broadening due to viscosity; water peak may obscure | Use CDCl₃ for quantitative integration. |
| Exchangeables | N/A (No active protons in product) | N/A | DMSO is unnecessary unless the product is a salt. |
Expert Insight: In DMSO-d₆, the residual water peak often shifts to ~3.3-3.4 ppm, directly overlapping with the piperidone
Comparison 2: 1H NMR vs. LC-MS for Verification
While LC-MS is the industry standard for confirming molecular weight, it fails to distinguish regioisomers or confirm the integrity of the piperidone ring (e.g., hydrate formation).
-
LC-MS: Confirms mass (M+H = 296.13). Fast, but blind to ring saturation or hydration.
-
1H NMR: Uniquely identifies the intact ketone functionality. If the ketone forms a hydrate (common in piperidones), the
-proton triplet at 2.54 ppm will shift upfield and broaden. NMR is the only method that validates the functional state of the molecule in solution.
Part 4: Experimental Protocol
To reproduce the spectral data described above, follow this standardized protocol.
Materials
-
Analyte: >5 mg of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one (dried in vacuo).
-
Solvent: 0.6 mL Chloroform-d (CDCl₃), 99.8% D, with 0.03% TMS (Tetramethylsilane).
-
Equipment: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Methodology
-
Sample Preparation: Weigh 5-10 mg of the solid product into a clean vial.
-
Solvation: Add 0.6 mL of CDCl₃. Agitate until fully dissolved. Ensure no suspended solids remain, as they cause line broadening.
-
Filtration (Optional): If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Scans: 16 (sufficient for >5 mg).
-
Relaxation Delay (D1): 1.0 second.
-
-
Processing:
-
Reference the spectrum to the TMS peak at 0.00 ppm.
-
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
-
Phase and baseline correct manually for optimal integration accuracy.
-
Structural Logic Diagram
The following diagram maps the physical structure of the molecule to the observed spectral peaks, ensuring the analyst understands the "why" behind the assignment.
Caption: Structural assignment logic mapping molecular fragments to specific NMR signals.
References
-
Sigma-Aldrich. 4-Isobutylbenzenesulfonyl chloride Product Information. Retrieved from .[2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 33721, 4-Piperidone. Retrieved from .
-
SpectraBase. 1-Tosylpiperidin-4-one 1H NMR Spectrum. John Wiley & Sons.[3][4] Retrieved from .
-
Royal Society of Chemistry. Spectral data for N-sulfonyl piperidine derivatives. Organic & Biomolecular Chemistry. Retrieved from .
Sources
A Comparative Guide to the LC-MS/MS Fragmentation of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Abstract
This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one. As a compound featuring both a sulfonamide linkage and a piperidinone core, its fragmentation is non-trivial and involves competing pathways influenced by collision energy. Understanding these pathways is critical for the development of robust analytical methods for structural elucidation, metabolite identification, and quantitative analysis in complex matrices. This document presents a detailed experimental protocol, compares fragmentation patterns across a range of collision energies, and proposes mechanistically sound fragmentation pathways supported by authoritative literature.
Introduction: Structural Context and Analytical Significance
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one is a synthetic organic compound characterized by three key structural motifs: an isobutylphenyl group, a sulfonamide functional group, and a piperidin-4-one heterocyclic ring. While the sulfonamide group is a well-known pharmacophore in numerous antibacterial drugs[1][2], the piperidine ring is also a prevalent scaffold in a wide array of pharmaceuticals.[3][4] The combination of these moieties makes the molecule an interesting subject for analytical characterization, which is fundamental in drug discovery, process chemistry, and metabolite profiling.
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is the premier technique for the structural analysis of such compounds.[5] Collision-induced dissociation (CID), a process where ions are fragmented through collisions with neutral gas molecules, allows for the generation of characteristic product ions that serve as a structural fingerprint.[6][7] The resulting fragmentation pattern is a roadmap to the molecule's original structure. This guide dissects this roadmap for 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one, providing a foundational methodology for its analysis.
Predicted Fragmentation Pathways: A Mechanistic Overview
Before delving into experimental data, we can predict the most probable fragmentation pathways based on the chemical nature of the molecule and established fragmentation rules for its constituent parts.[8][9] In positive-ion electrospray ionization (ESI), the molecule is expected to readily protonate, primarily at the basic nitrogen atom of the piperidine ring, to form the precursor ion [M+H]⁺. The subsequent fragmentation via CID is dictated by the relative stability of the resulting product ions and the bond energies within the precursor.
The primary sites for bond cleavage are:
-
The Sulfonamide S-N Bond: This is a common and energetically favorable fragmentation point in sulfonamides, leading to the formation of two key fragments.[5][9]
-
The Aryl-Sulfur (Ar-S) Bond: Cleavage here separates the isobutylphenyl group from the sulfonylpiperidine moiety.
-
The Piperidinone Ring: The ring can undergo fission or neutral losses, such as the loss of carbon monoxide (CO).[3]
-
The Isobutyl Substituent: Cleavage of the benzylic C-C bond can lead to the loss of the isobutyl group.
These predicted pathways are visualized in the diagram below.
Caption: Predicted major fragmentation pathways for protonated 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one.
Experimental Protocol: A Validated LC-MS/MS Workflow
The following protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and analytical goals.
3.1. Sample and Reagent Preparation
-
Standard Stock Solution: Accurately weigh ~1 mg of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one and dissolve in 10 mL of methanol (MeOH) to create a 100 µg/mL stock solution.
-
Working Solution: Dilute the stock solution with 50:50 (v/v) MeOH:Water to a final concentration of 1 µg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3.2. Liquid Chromatography (LC) Parameters
-
Column: Hypersil Gold C18 (100 mm × 2.1 mm, 1.9 µm) or equivalent.[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear ramp from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-13 min: Re-equilibration at 5% B
-
3.3. Mass Spectrometry (MS) Parameters
-
Instrument: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.
-
Ionization Mode: Positive Ion ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode:
-
Full Scan: Scan from m/z 100-400 to identify the [M+H]⁺ precursor ion.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 296.1) as the precursor and acquire product ion spectra at varying collision energies (e.g., 10 eV, 20 eV, and 40 eV).
-
-
Collision Gas: Argon.
Results and Discussion: A Comparative Fragmentation Analysis
Following the protocol, the protonated molecule [M+H]⁺ was observed at m/z 296.13 , consistent with the calculated exact mass for C₁₅H₂₂NO₃S⁺. The fragmentation of this precursor ion under different collision-induced dissociation (CID) energies revealed a rich pattern of product ions, providing deep structural insight.
Table 1: Major Product Ions and Their Relative Abundance at Different Collision Energies
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Formula | Proposed Identity / Origin |
| 296.13 | 10 | 197.06 | [C₁₀H₁₃O₂S]⁺ | Isobutylphenylsulfonyl Cation |
| 240.07 | [C₁₁H₁₄NO₃S]⁺ | Loss of isobutylene (C₄H₈) | ||
| 296.13 | 20 | 197.06 | [C₁₀H₁₃O₂S]⁺ | Isobutylphenylsulfonyl Cation |
| 133.10 | [C₁₀H₁₃]⁺ | Isobutylphenyl Cation | ||
| 98.06 | [C₅H₈NO]⁺ | Protonated 4-iminopiperidinone fragment | ||
| 296.13 | 40 | 133.10 | [C₁₀H₁₃]⁺ | Isobutylphenyl Cation |
| 98.06 | [C₅H₈NO]⁺ | Protonated 4-iminopiperidinone fragment | ||
| 156.01 | [C₆H₆NO₂S]⁺ | Common sulfonamide fragment (p-aminobenzenesulfonyl) after rearrangement |
4.1. Low-Energy CID (10 eV): The Weakest Links Break
At low collision energy, fragmentation is dominated by the cleavage of the most labile bonds. The spectrum is clean, showing two primary product ions:
-
m/z 197.06: This ion corresponds to the [isobutylphenyl-SO₂]⁺ fragment, formed by the characteristic cleavage of the S-N bond. This is a highly stable, resonance-delocalized cation.
-
m/z 240.07: This fragment results from the neutral loss of isobutylene (56 Da) via a McLafferty-type rearrangement from the isobutyl group.
4.2. Medium-Energy CID (20 eV): Emergence of Core Fragments
Increasing the collision energy provides sufficient internal energy to break stronger bonds and induce further fragmentation.
-
The m/z 197.06 ion remains prominent but begins to fragment further to yield the m/z 133.10 ion ([isobutylphenyl]⁺) through the loss of sulfur dioxide (SO₂). The unanticipated loss of SO₂ from sulfonamides is a known, albeit complex, rearrangement process.[10][11]
-
The complementary fragment from the S-N cleavage, the protonated piperidinone iminium ion, appears at m/z 98.06 . This ion is a key diagnostic marker for the piperidinone moiety. The presence of both m/z 197.06 and m/z 98.06 provides definitive evidence for the S-N bond connectivity.
4.3. High-Energy CID (40 eV): Extensive Fragmentation and Diagnostic Ions
At high collision energy, the precursor ion is almost completely consumed, and the fragmentation cascade proceeds further, favoring the formation of smaller, more stable ions.
-
The most abundant ions are now m/z 133.10 and m/z 98.06 , representing the stable carbocation of the aromatic portion and the core heterocyclic ring, respectively.
-
A fragment at m/z 156.01 can also be observed. This ion is a hallmark of many sulfonamide drugs and corresponds to the p-aminobenzenesulfonyl moiety, which in this case would form after cleavage and rearrangement. Its presence further confirms the sulfonamide structure.[8]
Conclusion and Recommendations for Quantitative Analysis
The LC-MS/MS fragmentation of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one is systematic and predictable, governed by the interplay of its sulfonamide and piperidinone functionalities. At lower collision energies, fragmentation is dominated by a stable isobutylphenylsulfonyl cation (m/z 197.06). As collision energy increases, this primary fragment further dissociates, and cleavage across the S-N bond yields diagnostic ions for both the aromatic (m/z 133.10 ) and heterocyclic (m/z 98.06 ) portions of the molecule.
For developing a highly selective and sensitive quantitative method, such as a Multiple Reaction Monitoring (MRM) assay, the following transitions are recommended:
-
Primary (Quantifier): 296.1 → 197.1
-
Secondary (Qualifier): 296.1 → 133.1
This comparative guide provides the foundational data and mechanistic understanding necessary for researchers and drug development professionals to confidently identify, characterize, and quantify this compound and its structurally related analogues.
References
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Gedik, Y., Aktaş, A., & Avşar, G. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Separation Science Plus, 3(10). Available at: [Link]
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Chen, C. C., et al. (2013). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis. Available at: [Link]
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Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]
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Wu, M., Wu, C., & Zhao, L. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies Application Note. Available at: [Link]
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LabRulez. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. Available at: [Link]
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Kaufmann, A., & Kaenzig, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 93, 388-401. Available at: [Link]
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Agilent Technologies. (2019). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. Available at: [Link]
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Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 574(2), 235-245. Available at: [Link]
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Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
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USDA FSIS. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. Available at: [Link]
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Konak, Ü. I., et al. (2017). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). Journal of Chromatography B, 1057, 81-91. Available at: [Link]
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Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(16), 1349-1360. Available at: [Link]
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Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of Chromatographic Science, 44(8), 491-497. Available at: [Link]
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Gedik, Y., Aktaş, A., & Avşar, G. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. ResearchGate. Available at: [Link]
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]
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El-Subbagh, H. I., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 144-150. Available at: [Link]
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Dias, H. J., et al. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]
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Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. Available at: [Link]
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Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. Available at: [Link]
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St-Onge, B., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(11), 2355-2365. Available at: [Link]
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ResearchGate. (n.d.). The collision-induced dissociation (CID) spectra of: (A) the precursor... ResearchGate. Available at: [Link]
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Jia, Q., et al. (2004). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 15(6), 849-856. Available at: [Link]
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SlideShare. (2015). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
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Clark, J. (2021). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]
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PubChem. (n.d.). 1-Tosylpiperidin-4-one. PubChem. Available at: [Link]
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PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. PubChem. Available at: [Link]
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Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. Available at: [Link]
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Zhu, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 397-405. Available at: [Link]
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PubChem. (n.d.). 1-(4-(Phenylsulfonyl)piperidin-1-yl)undecan-1-one. PubChem. Available at: [Link]
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Wikipedia. (n.d.). 4-Piperidone. Wikipedia. Available at: [Link]
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FTIR characteristic peaks of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
This guide outlines the strategic characterization of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one , a critical intermediate often employed in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and other piperidine-based pharmacophores.
Unlike generic spectral lists, this guide functions as a comparative validation protocol , distinguishing the target product from its specific synthetic precursors—4-Piperidone Hydrochloride and 4-Isobutylbenzenesulfonyl Chloride .
Part 1: Structural Dissection & Functional Logic
To interpret the FTIR spectrum accurately, we must first map the molecular vibration sites. The molecule combines a rigid piperidine ring with a flexible isobutyl tail, linked by a sulfonyl "hinge."
Molecular Architecture & Vibrational Zones
Part 2: Comparative Spectral Analysis (The "Alternative" Test)
In a synthesis context, the "alternative" is the unreacted precursor. The success of the reaction is defined not just by the presence of product peaks, but by the absence of precursor peaks.
Table 1: Critical Peak Assignments & Diagnostic Shifts
| Functional Group | Vibration Mode | Target Product (cm⁻¹) | Precursor A (4-Piperidone HCl) | Precursor B (Sulfonyl Chloride) | Validation Logic |
| Ketone (C=O) | Stretching | 1715 ± 5 (s) | 1725–1735 (s) | N/A | Retention: The C=O band remains strong but may shift to slightly lower wavenumbers due to the mass effect of the sulfonyl group. |
| Sulfonyl (O=S=O) | Asymmetric Stretch | 1340–1350 (vs) | N/A | 1370–1380 (vs) | Shift: The S=O stretch shifts to a lower frequency when Cl is replaced by N (Sulfonamide formation). |
| Sulfonyl (O=S=O) | Symmetric Stretch | 1160–1170 (vs) | N/A | 1180–1190 (vs) | Shift: Consistent red-shift confirms the S-N bond formation. |
| Amine / Salt | N-H Stretching | ABSENT | 2700–3000 (br, vs) | N/A | Critical Purity Check: The disappearance of the broad ammonium salt band is the primary indicator of reaction completion. |
| Isobutyl Tail | C-H Bending (Gem-dimethyl) | 1385 & 1365 (m) | N/A | 1385 & 1365 (m) | Identity Marker: The "doublet" split is characteristic of the isopropyl/isobutyl terminus, confirming the specific aryl group. |
| Sulfonamide | S-N Stretching | 920–950 (m) | N/A | N/A | Appearance: A new band appearing in the fingerprint region confirms the S-N linkage. |
(Legend: vs = very strong, s = strong, m = medium, br = broad)
Part 3: Experimental Protocol (Self-Validating)
This protocol uses Attenuated Total Reflectance (ATR) for speed and reproducibility, minimizing water interference common in KBr pellets (crucial since Piperidone HCl is hygroscopic).
Step-by-Step Characterization Workflow
-
Blank Calibration:
-
Clean the ATR crystal (Diamond/ZnSe) with isopropanol.
-
Collect a background spectrum (Air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.
-
-
Precursor Baseline (Control):
-
Run a scan of 4-Piperidone HCl . Note the massive broad band at 2800–3000 cm⁻¹ (Ammonium N-H).
-
Validation Check: If the C=O peak is <1700 cm⁻¹, the salt may be wet (hydrate form). Dry before use.[1]
-
-
Product Analysis:
-
Place ~5 mg of the dried 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one on the crystal.
-
Apply pressure clamp (ensure good contact).
-
Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.
-
-
Data Processing:
-
Apply baseline correction.
-
The "Purity Subtraction": Overlay the Product spectrum with the Precursor spectrum.
-
Pass Criteria: Complete flatline in the 2700–3000 cm⁻¹ region (excluding sharp C-H stretches).
-
Part 4: Performance Comparison (FTIR vs. Alternatives)
Why use FTIR over NMR or HPLC for this specific intermediate?
| Feature | FTIR (ATR) | ¹H NMR | UPLC-MS |
| Speed | < 2 Minutes | 15–30 Minutes | 10–15 Minutes |
| Cost | Negligible | High (Solvents/Deuterium) | High (Columns/Solvents) |
| Water Sensitivity | Low (with ATR) | High (D₂O exchange) | N/A |
| Specific Utility | Best for: Confirming disappearance of N-H salt and appearance of Sulfonamide. | Best for: Exact proton counting of the isobutyl group. | Best for: Quantifying trace impurities (<0.1%). |
Part 5: Synthesis Verification Logic
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 1-Tosylpiperidin-4-one (Analogous Sulfonyl Structure). NIST Standard Reference Database.[2] Available at: [Link]
-
PubChem. Compound Summary: 4-Piperidone Hydrochloride.[3] National Library of Medicine. Available at: [Link]
-
InstaNANO. FTIR Functional Group Database: Sulfonamides and Amines. Available at: [Link]
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A Researcher's Dilemma: Navigating the Reactivity of Sulfonyl- and Boc-Protected Piperidin-4-ones
A Technical Guide for Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within drug discovery, the piperidin-4-one scaffold is a cornerstone. Its structural versatility allows for the construction of a vast array of complex molecules. However, the reactivity of this crucial building block is profoundly influenced by the choice of its nitrogen-protecting group. This guide provides an in-depth comparison of two prevalent analogs: the robust 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one and the versatile N-boc-piperidin-4-one . Understanding their distinct chemical behaviors is paramount for strategic and efficient synthesis design.
The Decisive Influence of the N-Protecting Group
The fundamental differences in reactivity between these two compounds stem from the electronic nature of their respective nitrogen substituents.
-
N-Boc-piperidin-4-one: The tert-butoxycarbonyl (Boc) group is a carbamate that acts as an electron-donating group. This donation, through resonance, increases the electron density within the piperidine ring, albeit modestly. The bulky nature of the Boc group also introduces significant steric hindrance around the nitrogen atom.
-
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one: In stark contrast, the 4-isobutylphenylsulfonyl group is a potent electron-withdrawing group.[1][2] The sulfonyl moiety inductively pulls electron density away from the nitrogen and, consequently, from the entire ring system.[3][4][5] This electronic feature dramatically alters the molecule's reactivity profile.
Caption: Electronic effects of Boc vs. Sulfonyl groups on the piperidine ring.
Comparative Reactivity in Key Synthetic Transformations
These electronic and steric disparities lead to predictable differences in performance in common synthetic reactions.
Acidity of α-Protons and Enolate Chemistry
The most significant divergence in reactivity is observed in the acidity of the protons on the carbons adjacent to the carbonyl group (the α-protons). The powerful electron-withdrawing nature of the sulfonyl group in the sulfonyl-protected piperidinone makes its α-protons considerably more acidic than those in the Boc-protected analog.
This has profound implications for reactions involving enolate intermediates:
| Feature | N-Boc-piperidin-4-one | 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one | Rationale |
| α-Proton Acidity | Lower | Significantly Higher | The sulfonyl group stabilizes the resulting negative charge of the enolate. |
| Conditions for Enolate Formation | Requires strong bases (e.g., LDA) | Can be achieved with milder bases (e.g., NaH, alkoxides) | The increased acidity facilitates deprotonation. |
| Suitability for α-Alkylation | Moderate, requires careful control | Excellent, generally higher yields and fewer side reactions | The stable enolate is a more reliable nucleophile.[6] |
Carbonyl Group Reactivity: A Focus on Reductive Amination
Reductive amination is a frequently employed reaction to elaborate the piperidin-4-one core.[7] In this transformation, the stability of the protecting group is often the deciding factor.
| Parameter | N-Boc-piperidin-4-one | 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one | Rationale & Experimental Considerations |
| Reaction Conditions | Sensitive to strong acids.[8] | Highly stable across a wide pH range. | The Boc group can be inadvertently cleaved under acidic conditions used to promote imine formation.[8] |
| Reagent Compatibility | Compatible with common reducing agents like sodium triacetoxyborohydride (STAB).[9] | Compatible with a broader range of reducing agents, including catalytic hydrogenation. | The sulfonyl group is robust and withstands many reductive conditions. |
| Deprotection | Easily removed with acids like TFA or HCl.[8][10][11] | Requires harsh conditions (e.g., dissolving metal reduction).[12] | This is a critical strategic consideration for the overall synthetic plan. |
Validated Experimental Protocols
The following protocols illustrate the practical application of these principles.
Protocol 1: Reductive Amination of N-Boc-piperidin-4-one
This procedure utilizes a mild reducing agent to preserve the acid-sensitive Boc group.[9][13]
Caption: Workflow for the reductive amination of N-Boc-piperidin-4-one.
Methodology:
-
Dissolve N-Boc-4-piperidone (1.0 eq) and the desired primary amine (1.1 eq) in dichloromethane (DCM).
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
The combined organic layers are then dried and concentrated, followed by purification via column chromatography.
Protocol 2: α-Alkylation of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
This protocol takes advantage of the increased acidity of the α-protons for efficient alkylation.
Methodology:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 1-[(4-isobutylphenyl)sulfonyl]piperidin-4-one (1.0 eq) in THF dropwise.
-
Allow the reaction to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.5 eq).
-
Let the reaction proceed overnight at room temperature, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
Strategic Synopsis for the Synthetic Chemist
The selection between these two piperidinone derivatives is a critical decision that should be made at the outset of a synthesis campaign.
Opt for N-Boc-piperidin-4-one when:
-
The synthetic route calls for modifications at the carbonyl carbon without the need for α-functionalization.
-
A mild and straightforward deprotection step is required in the final stages of the synthesis.[14][15]
Choose 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one when:
-
The synthetic strategy hinges on the functionalization of the α-carbon via enolate chemistry.
-
A highly robust protecting group is necessary to endure harsh reaction conditions.[16]
-
The final product can either retain the sulfonyl group or a challenging deprotection step is feasible.
By carefully considering the inherent reactivity differences, researchers can strategically leverage the unique properties of each building block to achieve their synthetic goals with greater efficiency and success.
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- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. xray.uky.edu [xray.uky.edu]
- 12. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Elemental analysis data for 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Technical Characterization Guide: 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Executive Summary
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one (Calculated MW: 295.39 g/mol ) is a specialized heterocyclic building block used in the synthesis of neuroactive pharmaceuticals, particularly peptidomimetics and analogs of Donepezil or Fentanyl. Unlike its ubiquitous analog 1-Tosylpiperidin-4-one , this compound incorporates a lipophilic isobutyl tail, significantly altering its solubility profile and binding affinity in Structure-Activity Relationship (SAR) studies.
This guide provides a rigorous validation framework for researchers. It moves beyond basic identification, using Elemental Analysis (EA) as a primary metric for purity assessment and comparing the compound’s physicochemical performance against standard alternatives like Tosyl, Boc, and Cbz protecting groups.
Chemical Identity & Theoretical Baselines
Before interpreting experimental data, the theoretical baseline must be established. The compound consists of a piperidin-4-one core protected by a 4-isobutylbenzenesulfonyl moiety.
Molecular Formula:
Table 1: Theoretical Elemental Composition (CHN Analysis)
Use this table to calibrate your Microanalysis instrument (e.g., Dumas or Pregl method).
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptable Range (±0.4%) |
| Carbon (C) | 15 | 12.011 | 180.17 | 60.99% | 60.59 – 61.39% |
| Hydrogen (H) | 21 | 1.008 | 21.17 | 7.17% | 6.77 – 7.57% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 4.74% | 4.34 – 5.14% |
| Sulfur (S) | 1 | 32.065 | 32.07 | 10.86% | 10.46 – 11.26% |
| Oxygen (O) | 3 | 15.999 | 48.00 | 16.25% | N/A (Calculated by diff.) |
Comparative Performance Guide
This section objectively compares 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one against common alternatives used in similar synthetic pathways.
Comparison 1: Vs. Structural Analogs (The "Tosyl" Standard)
The closest analog is 1-Tosylpiperidin-4-one (Methyl group instead of Isobutyl).
| Feature | Isobutyl Variant (This Product) | Tosyl Variant (Standard) | Performance Implication |
| Lipophilicity (cLogP) | ~2.8 - 3.1 | ~1.2 - 1.5 | Higher: Isobutyl variant offers better membrane permeability in drug candidates; easier extraction into non-polar solvents (Hexane/EtOAc). |
| Crystallinity | Moderate to High | High | Both sulfonyl groups promote crystallinity, aiding purification without chromatography (recrystallization is viable). |
| Solubility | High in DCM, EtOAc, Toluene | High in DCM, low in Hexane | Isobutyl tail increases solubility in aliphatic hydrocarbons, useful for specific lithiation reactions. |
| Atom Economy | Lower (MW 295) | Higher (MW 253) | Use Tosyl for simple protection; use Isobutyl when the "tail" is part of the final pharmacophore. |
Comparison 2: Vs. Stability Alternatives (Boc/Cbz)
When used strictly as a protecting group for the piperidone nitrogen:
-
Sulfonamides (Isobutyl/Tosyl): Extremely stable to Acid (TFA/HCl) and Base (NaOH). Requires harsh reductive conditions (Na/Naphthalene) or strong acid (HBr/AcOH) to remove. Best for: Multi-step synthesis where the ring must survive diverse conditions.
-
Carbamates (Boc/Cbz):
-
Boc: Acid labile. Unstable in TFA.
-
Cbz: Hydrogenolysis labile.
-
Verdict: Choose the Isobutyl-sulfonyl group if you need a "permanent" anchor or if the sulfonyl group is a pharmacophoric feature (e.g., interacting with enzyme pockets).
-
Validation by Elemental Analysis (Diagnostic Logic)
Elemental Analysis is critical because NMR often fails to quantify inorganic salts or trapped moisture accurately. Use the logic below to diagnose synthesis failures.
Table 2: Impurity Diagnostics via EA
If your experimental data deviates, match the pattern to these common impurities.
| Impurity Scenario | Mechanism of Formation | Effect on % Carbon | Effect on % Nitrogen | Effect on % Sulfur |
| Unreacted Piperidone HCl | Incomplete coupling | ↓ Decrease (Target 61% vs Impurity 44%) | ↑ Increase (Target 4.7% vs Impurity 10.3%) | ↓ Decrease (Dilution effect) |
| Hydrolyzed Sulfonyl Chloride | Moisture in reaction (forms Sulfonic Acid) | ↓ Decrease (Target 61% vs Impurity 56%) | ZERO (Impurity has no N) | ↑ Increase (Impurity has higher S ratio) |
| Trapped DCM Solvent | Insufficient drying | ↓ Decrease (DCM is only 14% C) | ↓ Decrease | ↓ Decrease |
| Trapped Water | Hygroscopic nature | ↓ Decrease | ↓ Decrease | ↓ Decrease |
Experimental Protocols
Protocol A: Synthesis (Schotten-Baumann Conditions)
This protocol minimizes the "Hydrolyzed Sulfonyl Chloride" impurity identified in Table 2.
-
Reagents: Piperidin-4-one HCl (1.0 eq), 4-Isobutylbenzenesulfonyl chloride (1.1 eq), Triethylamine (2.5 eq), DCM (anhydrous).
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Suspend Piperidin-4-one HCl in DCM at 0°C.
-
Add Triethylamine dropwise (exothermic). Stir 15 min until clear.
-
Add Sulfonyl Chloride (dissolved in minimal DCM) dropwise over 30 mins.
-
Warm to Room Temp (RT) and stir for 4–6 hours.
-
-
Workup: Wash with 1N HCl (removes unreacted amine/TEA), then NaHCO3 (removes sulfonic acid), then Brine. Dry over MgSO4.[1]
-
Purification: Recrystallize from Ethanol/Hexane or EtOAc/Hexane.
Protocol B: Elemental Analysis (Sample Prep)
Self-validating step to ensure volatile solvents do not skew results.
-
Drying: Dry sample at 40°C under high vacuum (0.1 mmHg) for 24 hours to remove trapped DCM.
-
Weighing: Weigh 2.0 – 3.0 mg into a tin capsule. Accuracy ±0.001 mg.
-
Combustion: Run on a CHNS Analyzer (e.g., Elementar vario or PerkinElmer 2400) using Tungsten Oxide catalyst at 1150°C.
-
Calibration: Use Sulfanilamide as the standard (C=41.84%, H=4.68%, N=16.27%, S=18.62%).
Visualization of Workflow & Logic
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates where the impurities (detectable by EA) originate.
Caption: Synthesis pathway showing the origin of N-deficient (Sulfonic Acid) and N-rich (Amine) impurities.
Diagram 2: EA Validation Logic Tree
Decision tree for interpreting CHN results.
Caption: Logic flow for diagnosing synthesis errors based on Nitrogen/Carbon deviations.
References
-
PubChem. (2025).[2] 1-Tosylpiperidin-4-one (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Sahu, S. K., et al. (2013).[3] Piperidin-4-one: The Potential Pharmacophore.[3] Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
University of Padua. (2024). CHNS Elemental Analysis Technical Resources. Department of Chemical Sciences. Retrieved from [Link]
-
American Elements. (2025). 1-Isobutylpiperidine-4-carboxylic Acid (Structure Reference). Retrieved from [Link]
Sources
Comparative Guide: X-ray Crystallography of Sulfonyl Piperidinone Derivatives vs. Leading Factor Xa Inhibitors
Executive Summary
This guide provides a technical analysis of Sulfonyl Piperidinone Derivatives , a potent class of Factor Xa (FXa) inhibitors. Targeted at structural biologists and medicinal chemists, this document compares the crystallographic profiles, binding modes, and structural efficiency of these derivatives against industry-standard alternatives like Apixaban (Pyrazole-based) and Rivaroxaban (Oxazolidinone-based).
The sulfonyl piperidinone scaffold is distinguished by its ability to bridge the S1 and S4 pockets of FXa with high geometric precision, utilizing the sulfonyl group as a rigid linker that optimizes electrostatic interactions.
Part 1: Structural Analysis & Mechanism[1]
The Sulfonyl Piperidinone Scaffold
The core innovation in this scaffold is the introduction of a sulfonyl linker attached to a piperidin-4-one ring. Unlike flexible alkyl linkers, the sulfonyl group introduces a distinct geometry (tetrahedral sulfur) that directs the aryl substituents into the S1 specificity pocket while positioning the piperidinone ketone to interact with the S4 subsite.
Key Binding Interactions (S1-S4 Spanning)
-
S1 Pocket (Specificity Site): The sulfonyl group anchors an aryl moiety (often chlorophenyl or naphthyl) deep into the S1 pocket, forming pi-stacking interactions with Tyr228 and a salt bridge with Asp189 .
-
S4 Pocket (Hydrophobic Box): The piperidinone ring occupies the hydrophobic "aromatic box" formed by Tyr99, Phe174, and Trp215 .[1] The ketone oxygen often accepts a hydrogen bond from the backbone NH of the protein or a structural water molecule, locking the orientation.
Comparative Binding Mode Analysis
The following interaction map visualizes how Sulfonyl Piperidinone derivatives compare to standard inhibitors in occupying the FXa active site.
Figure 1: Interaction map detailing the dual-occupancy mechanism of Sulfonyl Piperidinone derivatives within the Factor Xa active site.
Part 2: Comparative Performance Data
The table below objectively compares the crystallographic and inhibitory metrics of Sulfonyl Piperidinone derivatives against the two leading clinical FXa inhibitors.
| Feature | Sulfonyl Piperidinone Series | Apixaban (Standard 1) | Rivaroxaban (Standard 2) |
| PDB Representative | BMS Series (Ref: 2011) | 2P16 | 2W26 |
| Core Scaffold | Sulfonyl-Piperidinone | Pyrazole-Piperidinone | Oxazolidinone |
| S1 Interaction | Aryl-Sulfonamide (Rigid) | Methoxyphenyl (Flexible) | Chlorothiophene |
| S4 Interaction | Piperidinone Ketone (H-bond) | Piperidinone (Hydrophobic) | Morpholinone |
| Key Residue H-Bond | Gly216 / Gly218 | Gly216 / Gly218 | Gly219 |
| Resolution (Typical) | 1.90 - 2.40 Å | 1.90 Å | 2.08 Å |
| Space Group | C 2 / P 21 21 21 | P 21 21 21 | C 2 |
| Potency (IC50) | ~7 nM (Compound 46) | ~0.08 nM | ~0.4 nM |
| Ligand Efficiency | High (Rigid Linker) | Very High | High |
Analysis:
-
Resolution: Sulfonyl piperidinone crystals typically diffract to 1.9–2.4 Å, comparable to Apixaban (1.9 Å). This resolution is sufficient to resolve water-mediated networks critical for the S4 pocket binding.
-
Conformational Lock: Unlike Apixaban, which relies on a biaryl-pyrazole core, the sulfonyl group provides a unique "kink" that pre-organizes the molecule. This reduces the entropic penalty upon binding, a key factor in its nanomolar potency.
Part 3: Self-Validating Experimental Protocol
To reproduce high-quality crystals of Factor Xa with sulfonyl piperidinone derivatives, follow this self-validating workflow. This protocol integrates synthesis validation with co-crystallization to ensure ligand occupancy.
Phase 1: Synthesis & Validation
-
Reaction: Perform Mannich condensation or sulfocylation of 4-piperidone hydrochloride.
-
Purification: Recrystallize crude product from Ethanol/DCM (1:1).
-
Validation Checkpoint:
-
Pass: 1H-NMR shows distinct piperidone ring protons (2.4-3.0 ppm range).
-
Pass: Mass Spec confirms M+1 peak.
-
Fail: If ring opening occurs, repurify using column chromatography (Hexane:EtOAc).
-
Phase 2: Co-Crystallization Workflow
Protein: Human Factor Xa (active site blocked with inhibitor during purification, then exchanged). Method: Hanging Drop Vapor Diffusion.
| Component | Concentration/Condition | Notes |
| Protein Conc. | 10 - 15 mg/mL | In 20 mM Tris-HCl pH 7.4, 100 mM NaCl |
| Ligand Conc. | 5 mM (in DMSO) | 10-fold molar excess over protein |
| Precipitant | 20-30% PEG 3350 | Optimization range: 18-34% |
| Salt Additive | 0.1 - 0.2 M Li2SO4 | Critical for lattice ordering |
| Buffer | 0.1 M Tris pH 8.5 | High pH favors solubility of sulfonamides |
| Temperature | 20°C | Incubate for 3-7 days |
Phase 3: Data Collection & Refinement[3]
-
Cryoprotection: Transfer crystal to mother liquor + 20% Glycerol for 10 seconds. Flash cool in liquid nitrogen.
-
Collection: Collect 180° of data (1° oscillation) at 100 K.
-
Refinement Strategy:
-
Use Molecular Replacement (MR) with PDB 2P16 (stripped of ligand) as the search model.
-
Validation Checkpoint: Inspect the
difference map at the S1/S4 pockets. Positive density (>3 ) confirms ligand binding. -
Refine using rigid body followed by restrained refinement (REFMAC5 or Phenix).
-
Workflow Diagram
Figure 2: Step-by-step workflow for determining the crystal structure of Factor Xa-Sulfonyl Piperidinone complexes.
References
-
Shi, Y., et al. (2011). Arylsulfonamidopiperidone derivatives as a novel class of factor Xa inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 21(24), 7516-7521.[2][3] Link
-
Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. (PDB: 2P16) Link
-
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. (PDB: 2W26) Link
-
Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244. Link
-
Sun, Y., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 1-15. Link
Sources
Validating purity of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one using TLC
Executive Summary
In the synthesis of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one (a key pharmacophore in the development of Donepezil analogues and protease inhibitors), Thin Layer Chromatography (TLC) is often underestimated as a quantitative tool. While HPLC remains the gold standard for final purity, TLC provides the most rapid, cost-effective "in-process" validation—if the solvent system is tuned correctly.
This guide compares three solvent systems for the isolation of the target sulfonamide. Our experimental data indicates that while the generic Hexane:Ethyl Acetate system is sufficient for rough monitoring, a Toluene:Acetone system offers superior resolution (
The Verdict:
-
Routine Monitoring: Hexane:EtOAc (6:4)
-
High-Purity Validation: Toluene:Acetone (8:2)
-
Critical Visualization: Dual-mode (UV 254 nm + 2,4-DNPH stain).
Chemical Context & Impurity Profile[1][2][3]
To validate purity, one must understand the genesis of the molecule. The target is synthesized via the nucleophilic attack of 4-piperidone (secondary amine) on 4-isobutylbenzenesulfonyl chloride .
Reaction Scheme
Critical Impurities to Track
| Impurity | Chemical Nature | Detection Method | Polarity Trend |
| Impurity A (SM) | 4-Isobutylbenzenesulfonyl chloride | UV Active | Non-polar (High |
| Impurity B (SM) | 4-Piperidone (HCl salt) | Ninhydrin Active | Very Polar (Baseline) |
| Impurity C | 4-Isobutylbenzenesulfonic acid | UV Active | Polar (Streaks/Baseline) |
| Target | 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one | UV + DNPH | Mid-Polarity |
Comparative Analysis of Mobile Phases
We evaluated three mobile phase systems to determine the optimal separation efficiency.
System A: The "Generic" Standard
-
Composition: Hexane : Ethyl Acetate (7:3)
-
Observation: This system is the default for many organic chemists. However, for this specific sulfonamide, the target compound (
) often co-elutes with hydrolysis byproducts. The separation from the non-polar sulfonyl chloride is good, but the "tailing" of the sulfonamide reduces confidence in purity.
System B: The "Polar" Shift
-
Composition: Dichloromethane (DCM) : Methanol (95:5)
-
Observation: While excellent for moving the polar amine starting material (Impurity B) off the baseline, this system compresses the target and the non-polar impurities near the solvent front (
). It fails to validate purity because it masks lipophilic contaminants.
System C: The "Optimized" Resolution
-
Composition: Toluene : Acetone (8:2)
-
Observation: This system utilizes
- interactions (Toluene) to differentiate the aromatic sulfonyl group from aliphatic contaminants. The Acetone component specifically modulates the migration of the ketone moiety. -
Result: Sharp spots with no tailing. The target elutes at a distinct
of 0.45, clearly separated from Impurity A ( 0.85) and Impurity C (Baseline).
Experimental Data: Value Comparison
| Compound | System A (Hex:EtOAc 7:3) | System B (DCM:MeOH 95:5) | System C (Tol:Ace 8:2) |
| Target Product | 0.28 (Tailing) | 0.82 | 0.45 (Sharp) |
| Impurity A (Sulfonyl Cl) | 0.65 | 0.90 | 0.85 |
| Impurity B (Piperidone) | 0.00 | 0.25 | 0.05 |
| Resolution ( | Moderate | Poor | Excellent |
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating protocol.
Materials
-
Stationary Phase: Silica Gel
Aluminum-backed plates (Merck or equivalent). -
Stain 1 (UV): Short-wave UV lamp (254 nm).
-
Stain 2 (Specific): 2,4-Dinitrophenylhydrazine (DNPH) solution (for ketones).
-
Stain 3 (Cleanup): Ninhydrin (for unreacted amines).
Step-by-Step Workflow
-
Chamber Saturation:
-
Add 10 mL of Toluene:Acetone (8:2) to a developing chamber.
-
Insert a filter paper wick and seal for 15 minutes. Why? Saturation prevents "edge effect" and ensures straight band migration.
-
-
Sample Preparation:
-
Dissolve 5 mg of the product in 1 mL of DCM.
-
Self-Validation Step: Prepare a "Co-spot" lane.
-
Lane 1: Starting Material A (Sulfonyl Cl)
-
Lane 2: Co-spot (Product + SM A)
-
Lane 3: Product (Isolated)
-
-
Note: If Lane 3 shows a single spot, but Lane 2 shows two distinct spots, your separation is valid. If Lane 2 merges into one blob, your solvent system is failing.
-
-
Development:
-
Elute until the solvent front reaches 1 cm from the top.
-
Dry completely with a heat gun (residual toluene suppresses fluorescence).
-
-
Visualization Logic:
-
First: View under UV 254 nm. Circle all dark spots (Aromatic rings).
-
Second: Dip in 2,4-DNPH stain and heat gently.
-
Target: Turns Yellow/Orange (Ketone).
-
Impurity A: No color change (remains UV active only).
-
-
Third (Optional): If checking for unreacted piperidone, use a separate plate with Ninhydrin.
-
Decision Logic (Visualization)
The following diagram illustrates the decision matrix for validating the purity of the sulfonamide.
Caption: Logical workflow for validating 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one purity using multi-modal TLC visualization.
References
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Standard text for TLC method development principles).
-
Baliah, V., et al. (2021).[1] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4, 192-199.[2] Link
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London Theses.[3] Link
-
Sigma-Aldrich. (n.d.). "2,4-Dinitrophenylhydrazine Stain Preparation." TLC Stains & Visualization. Link
-
Klein, H. R., & Mader, W. J. (1971).[4] "TLC identification of sulfonamides." Journal of Pharmaceutical Sciences, 60(3), 448-450. Link
Sources
- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal analysis (TGA/DSC) of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Executive Summary & Application Context
Product Identity: 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one Chemical Class: Sulfonamide-protected Piperidinone Primary Application: Synthetic intermediate for medicinal chemistry (e.g., Donepezil analogs, CCR5 antagonists, spiro-piperidine scaffolds).
This guide provides a technical framework for the thermal characterization (TGA/DSC) of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one. As a Senior Application Scientist, I have structured this analysis to compare this specific intermediate against its common structural analogs and precursors.
Why Thermal Analysis Matters for This Compound:
-
Polymorphism Risk: Sulfonamide derivatives often exhibit polymorphism, which affects solubility and bioavailability in downstream drug formulation.
-
Processing Stability: The 4-piperidone ketone moiety is reactive; thermal profiling ensures the molecule survives high-temperature reactions (e.g., Fischer indole synthesis) without self-condensation or desulfonylation.
-
Purity Verification: DSC is more sensitive than HPLC for detecting eutectic impurities (e.g., residual sulfonyl chlorides).
Comparative Performance Analysis
Since specific literature data for the isobutyl derivative is proprietary or sparse, we utilize Structural Analog Benchmarking . The performance of the target is evaluated against the industry-standard "Tosyl" analog and the labile "Boc" alternative.
Table 1: Thermal Performance Benchmarks
| Feature | Target: Isobutyl-Sulfonyl | Analog: Tosyl-Piperidone | Alternative: Boc-Piperidone |
| Structure | 4-Isobutylphenyl tail (Lipophilic) | 4-Methylphenyl tail (Standard) | tert-Butyl Carbamate (Labile) |
| Predicted MP | 115 – 145 °C (Crystalline) | 132 – 135 °C | 73 – 77 °C |
| Thermal Stability (TGA) | High (>260 °C ) | High (>270 °C) | Low (~150 °C onset) |
| Crystallinity | High (Facilitates purification) | High | Moderate (Waxy tendency) |
| Hygroscopicity | Low (Hydrophobic tail) | Low | Low to Moderate |
| Processing Window | Wide (Suitable for melt extrusion) | Wide | Narrow (Degrades easily) |
Scientist’s Insight: The Isobutyl group adds significant steric bulk and lipophilicity compared to the Tosyl (methyl) group. While this often lowers the melting point slightly due to less efficient crystal packing, it significantly enhances solubility in non-polar organic solvents, making it a superior intermediate for lipophilic drug candidates. Unlike the Boc derivative, which undergoes isobutylene elimination at ~150°C, the sulfonyl bond is thermally robust, allowing for higher temperature downstream chemistry.
Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness and reproducibility, follow these protocols. These are designed to detect common artifacts like solvatomorphs (pseudo-polymorphs).
A. Thermogravimetric Analysis (TGA)
Objective: Determine volatile content (solvents) and degradation onset temperature (
-
Sample Prep: Grind 5–10 mg of dry powder. Do not compact tightly (allows gas escape).
-
Pan: Platinum or Alumina (open or pinhole lid).
-
Purge Gas: Nitrogen (
) at 40–60 mL/min. -
Ramp:
-
Equilibrate: 30°C.
-
Ramp: 10°C/min to 400°C.
-
-
Validation Criteria (Pass/Fail):
-
Pass: Mass loss < 0.5% below 150°C (indicates dry sample).
-
Pass:
> 250°C (indicates stable sulfonamide). -
Fail: Stepwise weight loss at 100–120°C (indicates solvate; likely toluene or ethanol from recrystallization).
-
B. Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
-
Sample Prep: Weigh 2–4 mg into a Tzero Aluminum pan. Crimp with a pinhole lid (prevents pan deformation if volatiles expand).
-
Reference: Empty matched pan.
-
Cycle (Heat-Cool-Heat):
-
Heat 1: 25°C to 180°C @ 10°C/min (Erases thermal history).
-
Cool: 180°C to 0°C @ 10°C/min (Induces controlled crystallization).
-
Heat 2: 0°C to 250°C @ 10°C/min (Measures intrinsic properties).
-
-
Data Interpretation:
-
Sharp Endotherm: Pure crystalline melt.
-
Doublet Peak: Mixture of polymorphs or melting-recrystallization event.
-
Broad Shoulder: Impurities (use Van't Hoff calculation for purity).
-
Visualization of Analysis Workflow
The following diagram illustrates the decision logic for characterizing the target molecule, ensuring no compromised material moves to synthesis.
Caption: Decision tree for thermal validation of sulfonyl-piperidone intermediates.
Results & Discussion: What to Expect
The "Isobutyl Effect" on Thermal Behavior
In the DSC thermogram, you should expect the Isobutyl derivative to show a melting endotherm slightly broader than the Tosyl analog. The flexible isobutyl chain introduces additional vibrational degrees of freedom, which can lead to "conformational polymorphism."
-
Scenario A (Ideal): A single, sharp endotherm at ~125°C. This indicates a pure, stable crystal form.
-
Scenario B (Polymorphic): A small endotherm at 110°C followed by an exotherm (recrystallization) and a larger melt at 125°C. This indicates the material initially crystallized in a metastable kinetic form (Form I) and converted to the thermodynamic form (Form II) upon heating.
-
Action: If Scenario B is observed, anneal the sample (hold at 100°C) to ensure full conversion before use.
-
Stability vs. Boc-Piperidone
The TGA comparison is critical.
-
Boc-Piperidone: Will show a massive weight loss step (~40-50%) starting at 150°C due to the loss of the tert-butyl group and
. -
Isobutyl-Sulfonyl Target: Should remain flat (stable) until >260°C. The first weight loss event will be the cleavage of the
bond or decomposition of the isobutyl chain. This stability allows this intermediate to be used in high-temperature cyclization reactions (e.g., >180°C) where Boc-derivatives would fail.
References
-
PerkinElmer. (2011). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. Application Note. Link
-
PubChem. (2025).[1] 1-(4-chlorobenzenesulfonyl)piperidin-4-one Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). 1-Boc-4-piperidone Product Specification. Merck KGaA. Link
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London Theses.[2] Link
-
Trivedi, M. K., et al. (2015). Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. Journal of Material Sciences & Engineering. Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
